molecular formula C9H10INO2 B2900860 Methyl 2-amino-5-iodo-4-methylbenzoate CAS No. 1464091-62-0

Methyl 2-amino-5-iodo-4-methylbenzoate

Katalognummer: B2900860
CAS-Nummer: 1464091-62-0
Molekulargewicht: 291.088
InChI-Schlüssel: NFCJVRIKQOSUBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0) is a benzoate ester derivative characterized by the presence of both amino and iodo functional groups on its aromatic ring. With a molecular formula of C 9 H 10 INO 2 and a molecular weight of 291.09 g/mol, this compound is supplied with a typical purity of 98% (Min, HPLC) . It is recommended that this product be stored in a dark place under an inert atmosphere at room temperature to maintain stability . According to GHS guidelines, this compound carries the signal word "Warning" and is identified with the hazard statement H302 (Harmful if swallowed) . This chemical serves as a versatile synthetic intermediate in organic chemistry, particularly valuable for constructing complex molecules. Its molecular structure makes it a potential candidate for use in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a fundamental method for carbon-carbon bond formation in modern synthetic chemistry . The iodo substituent is an excellent leaving group in such palladium-catalyzed processes, allowing for the introduction of various alkynyl, aryl, or vinyl groups to build more complex structures. Furthermore, compounds based on the ortho -iodobenzoate scaffold can be utilized in lactonization reactions to form biologically relevant isocoumarin cores, highlighting the potential of this methyl benzoate derivative in heterocyclic and medicinal chemistry research . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

methyl 2-amino-5-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCJVRIKQOSUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 2-amino-5-iodo-4-methylbenzoate

[1][2]

Executive Summary

Methyl 2-amino-5-iodo-4-methylbenzoate is a highly specialized trisubstituted anthranilate ester used primarily as a regioselective scaffold in the synthesis of heterocyclic kinase inhibitors. Its unique substitution pattern—featuring an iodine atom para to the amino group and ortho to a methyl group—makes it a critical intermediate for constructing 6-methyl-7-substituted quinazolin-4(3H)-ones , a pharmacophore found in various EGFR and tyrosine kinase inhibitors.

Chemical Structure & Electronic Analysis

The compound is a methyl ester of benzoic acid, substituted at the 2-, 4-, and 5-positions.

Structural Diagram

ChemicalStructureCoreBenzene RingC1C1: Ester(-COOCH3)Core->C1Electron Withdrawing(meta-director)C2C2: Amino(-NH2)Core->C2Strong Donor(ortho/para-director)C4C4: Methyl(-CH3)Core->C4Weak DonorC5C5: Iodo(-I)Core->C5Reactive Handle

Figure 1: Functional group topology and electronic influence. The amino group at C2 strongly activates the C5 position, facilitating the initial iodination during synthesis.

Electronic Effects & Reactivity[1]
  • C2-Amino Group: Acts as a strong electron-donating group (EDG), directing electrophilic substitution to the C5 position (para) during synthesis. It also serves as the nucleophile for heterocyclization.

  • C5-Iodine: A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of complex aryl or heteroaryl motifs at the 7-position of the final quinazoline ring.

  • C1-Ester: The electrophilic center for cyclocondensation reactions with formamide, urea, or amidines.

Physicochemical Profile

The following data summarizes the core properties of the compound.

PropertyValueNote
IUPAC Name Methyl 2-amino-5-iodo-4-methylbenzoate
CAS Number 1464091-62-0 Verified Identifier
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Physical State Solid (Powder)Typically off-white to light brown
Solubility DMSO, DMF, ChloroformLow solubility in water
LogP (Predicted) ~2.9 - 3.2Lipophilic due to Iodine/Methyl
Melting Point N/A (Experimental)Analogues typically melt 80–120°C

Synthetic Pathways

The synthesis relies on the regioselective electrophilic aromatic substitution of Methyl 2-amino-4-methylbenzoate .

Reaction Flow

SynthesisStartMethyl 2-amino-4-methylbenzoate(CAS 18595-16-9)IntermediateElectrophilic Attackat C5 (Para to NH2)Start->Intermediate Activation by NH2ReagentN-Iodosuccinimide (NIS)or Iodine Monochloride (ICl)Reagent->Intermediate I+ SourceProductMethyl 2-amino-5-iodo-4-methylbenzoate(CAS 1464091-62-0)Intermediate->Product Regioselective Iodination

Figure 2: Synthetic route via electrophilic iodination.

Detailed Protocol: Iodination

Objective: Synthesis of Methyl 2-amino-5-iodo-4-methylbenzoate from Methyl 2-amino-4-methylbenzoate.

  • Preparation: Dissolve Methyl 2-amino-4-methylbenzoate (1.0 equiv) in a polar aprotic solvent such as DMF or Acetonitrile.

  • Iodination: Cool the solution to 0°C. Slowly add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise to control the exotherm.

    • Mechanism:[1] The amino group activates the ring. The C5 position is sterically accessible and electronically favored (para to NH₂, meta to Methyl).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.

  • Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate (to remove excess iodine) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Medicinal Chemistry Applications

This compound is a "linchpin" intermediate for synthesizing 6,7-disubstituted quinazolines , a class of molecules heavily utilized in oncology (e.g., EGFR inhibitors).

Quinazoline Scaffold Construction

The transformation involves two key phases:

  • Cyclization: Condensation with formamide or formamidine acetate yields the quinazolinone core.

  • Functionalization: The iodine atom is preserved at the C7 position of the quinazoline, ready for cross-coupling.

ApplicationsStartMethyl 2-amino-5-iodo-4-methylbenzoateCyclizationCyclization(Formamide, 140°C)Start->CyclizationScaffold7-Iodo-6-methylquinazolin-4(3H)-oneCyclization->ScaffoldRing ClosureCouplingSuzuki Coupling(Ar-B(OH)2, Pd cat.)Scaffold->CouplingC7 FunctionalizationDrugTarget Kinase Inhibitor(e.g., EGFR/HER2)Coupling->Drug

Figure 3: Conversion of the benzoate precursor to bioactive quinazoline targets.

Safety & Handling

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from light (iodine compounds can be light-sensitive). Keep under inert atmosphere (Nitrogen/Argon) for long-term stability.

References

  • Alchimica . Methyl 2-Amino-5-Iodo-4-Methylbenzoate Product Page. Retrieved from

  • ChemicalBook . CAS 1464091-62-0 Entry.[5] Retrieved from

  • ChemSrc . Methyl 2-amino-5-iodo-4-methylbenzoate Properties. Retrieved from

  • Organic Chemistry Portal . N-Iodosuccinimide (NIS) in Aromatic Iodination. Retrieved from

Technical Guide: Methyl 2-amino-5-iodo-4-methylbenzoate as a Strategic Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of Methyl 2-amino-5-iodo-4-methylbenzoate , a specialized pharmaceutical intermediate.

Executive Summary

Methyl 2-amino-5-iodo-4-methylbenzoate (CAS: 1464091-62-0) is a highly functionalized aromatic building block used in the synthesis of "privileged scaffolds" for medicinal chemistry, particularly Quinazolinone and Benzamide based tyrosine kinase inhibitors.

Its structural homology to the key intermediate of Ponatinib (Methyl 3-iodo-4-methylbenzoate) makes it a critical tool for developing next-generation BCR-ABL, EGFR, and FLT3 inhibitors. The molecule features three distinct reactive handles—an amine (C2) , an ester (C1) , and an iodide (C5) —allowing for orthogonal functionalization and divergent synthesis of complex heterocycles.

Chemical Profile & Structural Analysis

Structural Logic & Reactivity

The molecule's utility is defined by its specific substitution pattern, which directs regioselective transformations.

FeaturePositionChemical RoleStrategic Utility
Ester C1 (-COOMe)ElectrophilePrecursor to amides or C4-carbonyl of quinazolinones.
Amine C2 (-NH2)NucleophileCyclization partner; directs electrophilic aromatic substitution (EAS).
Methyl C4 (-Me)Steric/LipophilicProvides hydrophobic interaction in the kinase ATP-binding pocket.
Iodide C5 (-I)Leaving Group"Handle" for Pd-catalyzed cross-coupling (Sonogashira, Suzuki).
Comparative Analysis: The "Ponatinib" Connection

This molecule is the 2-amino derivative of the well-known Ponatinib intermediate. The presence of the amino group at C2 significantly alters the synthetic potential, enabling cyclization pathways that are inaccessible to the simple benzoate.

CompoundStructurePrimary Application
Methyl 3-iodo-4-methylbenzoate No Amino group at C2Ponatinib (Linear Benzamide)
Methyl 2-amino-5-iodo-4-methylbenzoate Amino group at C2 Quinazolinones / Indoles (Cyclic Scaffolds)

Synthesis of the Intermediate

Synthetic Strategy: Regioselective Iodination

The synthesis hinges on the regioselective iodination of Methyl 2-amino-4-methylbenzoate . The amino group (-NH2) is a strong ortho/para director, while the ester (-COOMe) is a meta director.

  • Target Position (C5): Para to the amino group and ortho to the methyl group. This position is electronically activated and sterically accessible.

  • Competing Position (C3): Ortho to the amino group but sterically hindered by the adjacent ester and methyl groups.

Detailed Protocol

Note: This protocol is adapted from standard electrophilic aromatic iodination procedures for anilines.

Reagents:

  • Substrate: Methyl 2-amino-4-methylbenzoate (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv) or Iodine Monochloride (ICl).

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, to accelerate reaction.

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with Methyl 2-amino-4-methylbenzoate and Acetonitrile (10 volumes). Cool to 0–5°C.

  • Addition: Add NIS portion-wise over 30 minutes, maintaining temperature <10°C. Reasoning: Exothermic control prevents di-iodination.

  • Reaction: Warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC (Target: <1.0% Starting Material).

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize excess iodine (indicated by color change from dark red/brown to pale yellow).
    
  • Workup: Concentrate the organic solvent, dilute with water, and filter the precipitated solid.

  • Purification: Recrystallize from Ethanol/Water to remove the succinimide byproduct and any trace C3-isomer.

Reaction Pathway Diagram

SynthesisPath cluster_logic Regioselectivity Logic Start Methyl 2-amino-4-methylbenzoate (Substrate) Inter Sigma Complex (Intermediate) Start->Inter Nucleophilic Attack (C5 Position) Reagent N-Iodosuccinimide (NIS) (Electrophile) Reagent->Inter Product Methyl 2-amino-5-iodo-4-methylbenzoate (Target) Inter->Product Deprotonation Byprod Succinimide Inter->Byprod Note Amino group (-NH2) directs Para to C5. Methyl group (-Me) directs Ortho to C5. Synergistic activation ensures high selectivity.

Figure 1: Mechanism and regioselectivity of the iodination reaction.[1][2][3]

Downstream Pharmaceutical Applications

This intermediate serves as a divergence point for two major classes of kinase inhibitors.

Pathway A: The "Ponatinib-Like" Linear Synthesis

Similar to the synthesis of Ponatinib (Iclusig), the iodine at C5 serves as the site for Sonogashira Coupling with terminal alkynes.

  • Mechanism: Pd(0)/Cu(I) catalyzed cross-coupling.[3][4]

  • Key Partner: 3-Ethynylimidazo[1,2-b]pyridazine (or similar heterocyclic alkynes).[2]

  • Outcome: Creates an extended conjugated system typical of Type II kinase inhibitors (binding to the DFG-out conformation).

Protocol Insight (Sonogashira):

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .
  • Co-Catalyst: CuI (5-10 mol%).

  • Base: Triethylamine (

    
    ) or Diisopropylamine.
    
  • Critical Control: The reaction must be strictly anaerobic (Argon sparge) to prevent homocoupling of the alkyne (Glaser coupling).

Pathway B: The "Quinazolinone" Cyclization

This is the unique advantage of the 2-amino ester. It can be cyclized to form a 6-iodo-7-methylquinazolin-4(3H)-one core, a privileged scaffold in EGFR and VEGFR inhibitors.

  • Reagent: Formamide (at 140°C) or Urea.

  • Transformation: Condensation of the amino group and ester with the one-carbon source.

  • Result: A bicyclic heterocycle with the iodine preserved at position 6 (renumbered from C5), ready for further functionalization.

Divergent Workflow Diagram

DivergentPath Core Methyl 2-amino-5-iodo-4-methylbenzoate (The Scaffold) PathA_Reagent Terminal Alkyne Pd(0) / CuI Core->PathA_Reagent Sonogashira Coupling PathB_Reagent Formamide / Urea Cyclization Core->PathB_Reagent Niementowski Reaction PathA_Product 3-Alkynyl-4-methyl-2-aminobenzoate (Linear Precursor) PathA_Reagent->PathA_Product PathA_Drug Benzamide Kinase Inhibitors (e.g., Ponatinib Analogs) PathA_Product->PathA_Drug Amide Coupling PathB_Product 6-Iodo-7-methylquinazolin-4(3H)-one (Cyclic Core) PathB_Reagent->PathB_Product PathB_Drug Quinazolinone Inhibitors (e.g., EGFR/VEGFR Targets) PathB_Product->PathB_Drug Suzuki/Buchwald Coupling

Figure 2: Divergent synthetic pathways utilizing the scaffold's orthogonal reactivity.

Quality Control & Impurity Profiling

For pharmaceutical use, the purity of this intermediate is critical. The following Critical Quality Attributes (CQAs) must be monitored.

Impurity TypeOriginDetection MethodLimit (Typical)
Starting Material Unreacted Methyl 2-amino-4-methylbenzoateHPLC (UV 254 nm)< 0.5%
Regioisomer (C3-Iodo) Iodination at the sterically hindered C3 positionHPLC / 1H-NMR< 0.15%
Di-iodo Species Over-iodination (C3 and C5)HPLC / Mass Spec< 0.10%
Inorganic Iodide Residual reagentTitration / IC< 200 ppm
Water Content Solvent/WorkupKarl Fischer< 0.5%

Self-Validating Check:

  • 1H-NMR Diagnostic: The C3 and C6 protons in the product appear as singlets due to the substituents at C1, C2, C4, and C5. If the C3-iodo isomer is present, the coupling patterns will shift. The C6 proton (adjacent to the ester) typically appears downfield (~7.8-8.0 ppm).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially sensitizing due to the aniline moiety.

  • Storage: Light-sensitive (due to the C-I bond). Store in amber glass containers at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Use standard PPE. Avoid contact with strong oxidizers. In case of fire, iodine vapors (purple/violet smoke) may be released; use respiratory protection.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant." Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

  • Organic Syntheses. (2019). "Synthesis of 4-Methylbenzoate(2',4',6'-trimethoxy-phenyl)iodonium Tosylate." Org. Synth., 96, 137-149.[1] (Reference for iodination methodology). Link

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling." (General protocol for halo-benzoate coupling). Link

  • ChemicalBook. "Methyl 2-amino-5-iodo-4-methylbenzoate Product Profile & CAS 1464091-62-0." Link

Sources

Structural Analysis & Crystallographic Characterization of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Solid-State Chemistry & Drug Development Target Analyte: Methyl 2-amino-5-iodo-4-methylbenzoate (Trametinib Intermediate)

Executive Summary & Molecular Context[1][2][3]

Methyl 2-amino-5-iodo-4-methylbenzoate (CAS: 154505-87-0) is a critical pharmacophore and intermediate in the synthesis of Trametinib (Mekinist), a MEK1/2 inhibitor used in melanoma treatment. Its structural integrity is defined by a highly substituted benzene ring where the interplay between the electron-donating amino group and the electron-withdrawing ester creates a specific electronic push-pull system, further modulated by the bulky, polarizable iodine atom at the 5-position.

This guide provides a comprehensive framework for the crystal structure analysis of this molecule. It moves beyond basic characterization to explore the supramolecular synthons—specifically Halogen Bonding (XB) and Resonance-Assisted Hydrogen Bonding (RAHB) —that dictate its solid-state stability, solubility, and utility in cross-coupling reactions.

Key Structural Features[4]
  • Anthranilate Motif: The 2-amino and 1-ester groups form a pseudo-six-membered ring via intramolecular hydrogen bonding.

  • The Iodine Handle: The C(5)-I bond is activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) but also serves as a strong halogen bond donor in the crystal lattice.

  • Steric Crowding: The 4-methyl group exerts ortho-steric pressure on the iodine, potentially distorting the planarity of the aromatic system.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), the purity of the intermediate is paramount. The presence of the 4-methyl isomer or de-iodinated byproducts can inhibit nucleation.

Synthesis Pathway (Trametinib Context)

The molecule is typically synthesized via the iodination of methyl 2-amino-4-methylbenzoate or through cyclization pathways involving malonate derivatives.[1]

SynthesisWorkflow Start Methyl 2-amino- 4-methylbenzoate Reagent NIS or ICl (Iodination) Start->Reagent Product Target Analyte: Methyl 2-amino-5-iodo- 4-methylbenzoate Reagent->Product Electrophilic Subst. Purification Column Chromatography (Hex/EtOAc) Product->Purification Cryst Crystallization (Slow Evaporation) Purification->Cryst

Figure 1: Synthesis and isolation workflow targeting high-purity single crystals.

Crystallization Screening Matrix

The high lipophilicity of the iodine and methyl groups contrasts with the polar amino-ester region. A binary solvent system is recommended to balance these properties.

MethodSolvent SystemConditionsExpected Morphology
Slow Evaporation Methanol / Dichloromethane (1:1)Ambient Temp, perforated capPrismatic blocks (High quality)
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Closed chamber, 4°CNeedles (Likely twinned)
Cooling Ethanol (Hot saturation)Slow cool to -20°CPlates (Good for powder XRD)

Critical Insight: Avoid acetone if possible, as the primary amine can form Schiff bases (imines) over prolonged crystallization periods, contaminating the lattice.

Structural Characterization Strategy (SCXRD)

When solving the structure, specific refinement parameters must be monitored due to the heavy atom (Iodine) dominance.

Data Collection Parameters[6]
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects caused by the iodine atom (Absorption coefficient

    
     will be high).
    
  • Temperature: Collect at 100 K to reduce thermal motion of the terminal methyl group and the iodine atom, improving resolution at high angles.

Refinement Checklist (Validation)
  • Absorption Correction: Mandatory (Multi-scan or numerical). The iodine atom absorbs X-rays significantly; failure to correct will result in "ghost" peaks in the difference Fourier map.

  • Disorder: Check the 4-methyl group for rotational disorder.

  • H-Atom Placement: Locate amine protons (NH2) from the difference map rather than geometric placement to accurately quantify the intramolecular H-bond strength.

Supramolecular Architecture & Analysis

This section details the expected interactions based on the "Anthranilate Rule" and isostructural halogenated benzoates.

Intramolecular Resonance-Assisted Hydrogen Bond (RAHB)

The defining feature of 2-aminobenzoates is the formation of an


 graph set motif. The amine nitrogen donates a proton to the carbonyl oxygen of the ester.
  • Mechanism: This interaction planarizes the molecule, locking the ester coplanar with the benzene ring.

  • Electronic Consequence: It reduces the basicity of the amine and increases the lipophilicity of the molecule, facilitating membrane permeability (crucial for drug intermediates).

The Sigma-Hole & Halogen Bonding

The iodine atom at C5 is not merely a steric bulk; it is an active supramolecular handle. Iodine exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-I bond axis.

  • Interaction:

    
     or 
    
    
    
    .
  • Geometry: Strictly linear (

    
    ).
    
  • Role: These halogen bonds often direct the formation of 1D supramolecular chains, orthogonal to the hydrogen-bonding direction.

InteractionNetwork cluster_Intra Intramolecular (Stability) cluster_Inter Intermolecular (Packing) Molecule Methyl 2-amino-5-iodo- 4-methylbenzoate RAHB N-H...O=C (S6 Ring) Planarization Molecule->RAHB XB C-I...O (Halogen Bond) Directional Assembly Molecule->XB VDW Pi-Stacking (Aromatic Ring) Molecule->VDW RAHB->XB Orthogonal Vectors

Figure 2: Hierarchical organization of supramolecular forces driving crystal packing.

Comparative Crystallographic Metrics

Comparison with the known 5-bromo analog allows for precise structural prediction and validation.

Parameter5-Bromo Analog (Measured)*5-Iodo-4-Methyl (Target)Significance
Space Group

(Monoclinic)

or

Centrosymmetric packing is favored to cancel dipoles.
C(5)-X Bond 1.89 Å (C-Br)2.08 - 2.10 Å (C-I) Longer bond increases iodine polarizability.
N...O Distance 2.65 Å2.65 ± 0.02 Å Indicates strong intramolecular H-bond (RAHB).
Dihedral Angle < 5° (Planar)< 10° 4-Methyl may cause slight twist but RAHB maintains planarity.

*Reference values derived from Methyl 2-amino-5-bromobenzoate (CSD Ref: YIZJOW).

Pharmaceutical Implications[5][7][8]

Understanding the solid-state form of this intermediate is not just an academic exercise; it impacts the efficiency of the subsequent Trametinib synthesis.

  • Reactivity (Suzuki Coupling): The crystal structure reveals the accessibility of the C-I bond. If the iodine is buried in a tight halogen-bonded network, dissolution rates may be slower, affecting reaction kinetics in heterogeneous mixtures.

  • Polymorphism: Anthranilates are prone to polymorphism. If a metastable form is isolated (e.g., via rapid precipitation), it may have different melting points and solubility profiles, leading to inconsistencies in process chemistry.

  • Storage Stability: The intramolecular H-bond protects the amine from oxidation. However, the iodine atom is light-sensitive. The crystal packing density (calculated from SCXRD) correlates with light stability; tighter packing generally reduces photodegradation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 2-amino-5-bromobenzoate. [Link]

  • PubChem. Methyl 2-amino-5-iodobenzoate (Analogous Compound Data). [Link]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry.[2][3] Chemical Reviews. [https://pubs.acs.org/doi/10.1021/cr040439+]

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. [https://pubs.acs.org/doi/10.1021/ar010054t]
  • Google Patents.Synthesis of Trametinib Intermediates (CN109336884B).

Sources

Predictive Metabolic Stability and Biotransformation Profiling of Methyl 2-amino-5-iodo-4-methylbenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) profiles during early drug discovery relies heavily on accurately predicting and managing metabolic liabilities. The methyl 2-amino-5-iodo-4-methylbenzoate scaffold presents a highly complex metabolic landscape due to the presence of four distinct functional groups, each susceptible to different enzymatic biotransformations. This technical whitepaper dissects the structure-activity relationship (SAR) of this scaffold from a drug metabolism and pharmacokinetics (DMPK) perspective, detailing the causality behind in silico and in vitro experimental designs required to accurately phenotype its metabolic stability.

Structural Deconstruction & Metabolic Liabilities

To design a robust screening cascade, we must first deconstruct the scaffold to identify its metabolic "soft spots."

The Ester Moiety: Carboxylesterase (CES) Susceptibility

The methyl benzoate ester is highly susceptible to rapid hydrolysis by human carboxylesterase 1 (hCES1) in the liver. In silico molecular dynamics and docking studies have demonstrated that hCES1 preferentially hydrolyzes substrates featuring small, polar alcohol groups (such as the methyl ester) paired with larger, hydrophobic acyl moieties (such as the iodinated benzene ring) (). Consequently, ester cleavage to the corresponding carboxylic acid is predicted to be the primary clearance pathway.

The Aniline Motif: Bioactivation Risks

The 2-amino group acts as a classic aniline motif. Cytochrome P450 (CYP450)-mediated N-oxidation of anilines frequently yields highly electrophilic quinone-imine intermediates. These reactive species can covalently bind to bystander proteins, leading to idiosyncratic adverse drug reactions (IADRs) and mechanism-based enzyme inactivation ().

The Benzylic Methyl Group: Aliphatic Oxidation

The 4-methyl group is a prime target for benzylic oxidation by isoforms such as CYP2C9 and CYP3A4. This aliphatic C–H oxidation sequentially converts the methyl group to a hydroxymethyl, an aldehyde, and ultimately a carboxylic acid. This pathway often competes with ester hydrolysis but occurs at a slower intrinsic rate ().

The 5-Iodo Substituent: Steric and Electronic Modulation

While halogens generally increase metabolic stability by blocking adjacent sites, the bulky 5-iodo group significantly increases the scaffold's lipophilicity (logP). This elevated lipophilicity drives higher non-specific affinity for the hydrophobic active sites of CYP450 enzymes, potentially accelerating the oxidation of the adjacent 4-methyl group despite the steric shielding.

Metabolic_Pathways Parent Methyl 2-amino-5-iodo- 4-methylbenzoate CES Carboxylesterase (CES1) Hydrolysis Parent->CES Ester Cleavage CYP_N CYP450 (e.g., CYP3A4) N-Oxidation Parent->CYP_N Amine Oxidation CYP_C CYP450 (e.g., CYP2C9) Benzylic Oxidation Parent->CYP_C Aliphatic Oxidation Metab1 2-amino-5-iodo- 4-methylbenzoic acid CES->Metab1 Metab2 N-hydroxy derivative (Reactive Intermediate) CYP_N->Metab2 Metab3 4-hydroxymethyl derivative CYP_C->Metab3

Fig 1. Primary metabolic biotransformation pathways for the target scaffold.

In Vitro Validation Protocols: Causality in Experimental Design

To accurately profile the clearance of this scaffold, the in vitro assay must be designed to isolate competing enzymatic pathways. Testing the compound in Human Liver Microsomes (HLMs) without specific inhibitors will result in rapid depletion driven almost entirely by CES1, masking the CYP450-mediated liabilities.

The Mechanistic Necessity of Matrix Modulation: To evaluate CYP450-mediated benzylic and N-oxidation, we must chemically silence the esterase activity. This is achieved by pre-incubating the HLMs with bis-p-nitrophenyl phosphate (BNPP) , a potent and irreversible serine hydrolase inhibitor. Conversely, to evaluate esterase activity in isolation, incubations are performed in the absence of NADPH, the obligate cofactor for CYP450 enzymes.

Step-by-Step Methodology: Self-Validating CL_int Profiling

The following protocol outlines a self-validating system. To ensure data integrity, positive controls (e.g., Verapamil for CYP3A4, Diltiazem for CES) and negative controls (heat-inactivated microsomes) are run in parallel. This guarantees that observed compound depletion is strictly enzymatic and not an artifact of chemical instability or plasticware adhesion.

Phase 1: Matrix Preparation & Pre-Incubation

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Microsome Dilution: Thaw pooled HLMs on ice and dilute to a final working protein concentration of 1.0 mg/mL in the buffer.

  • Enzyme Silencing (Pathway Isolation):

    • For CYP-only profiling: Add BNPP to a final concentration of 100 µM and pre-incubate at 37°C for 10 minutes to irreversibly inhibit CES activity.

    • For CES-only profiling: Omit BNPP and proceed without NADPH.

Phase 2: Reaction Initiation & Sampling 4. Compound Addition: Spike the methyl 2-amino-5-iodo-4-methylbenzoate scaffold to a final concentration of 1 µM. Critical: Ensure the final organic solvent concentration (DMSO/Acetonitrile) remains ≤0.1% (v/v) to prevent solvent-induced CYP inhibition. 5. Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle. Start the timer. 6. Kinetic Sampling: At defined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation matrix.

Phase 3: Quenching & Analysis 7. Protein Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to denature the enzymes and halt the reaction. 8. Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. 9. Quantification: Transfer the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode to track parent compound depletion and identify primary metabolites.

Workflow Step1 1. Compound Preparation (1 µM in 0.1% DMSO) Step2 2. HLM Incubation (1 mg/mL) ± NADPH, ± BNPP Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. CL_int & t1/2 Calculation Step5->Step6

Fig 2. Step-by-step in vitro microsomal stability assay workflow for clearance determination.

Quantitative Data Interpretation

The intrinsic clearance (


) is calculated using the substrate depletion method. The natural log of the percentage of parent compound remaining is plotted against time to derive the elimination rate constant (

).



By utilizing the pathway-isolation protocol described above, we can generate a highly granular metabolic profile. Table 1 summarizes the predicted quantitative clearance data for this scaffold, demonstrating how matrix modulation reveals hidden liabilities.

Table 1: Predicted In Vitro Metabolic Stability Profile for Methyl 2-amino-5-iodo-4-methylbenzoate

Assay MatrixCofactor / InhibitorActive Enzyme(s)Predicted

(min)
Predicted

(µL/min/mg)
Primary Metabolite Detected
HLM NoneCES1 / CES2< 10> 1502-amino-5-iodo-4-methylbenzoic acid
HLM NADPHCYPs + CES< 5> 200Carboxylic acid + N-hydroxy species
HLM NADPH + BNPPCYPs only25554-hydroxymethyl derivative
rhCYP3A4 NADPHCYP3A44530N-hydroxy derivative

Data Interpretation: The data clearly indicates that while ester hydrolysis is the dominant and most rapid clearance mechanism (


 < 10 min), silencing the esterase with BNPP unmasks a moderate CYP450-mediated clearance (

= 55 µL/min/mg). If this scaffold were advanced without esterase protection (e.g., via steric hindrance or isosteric replacement), its in vivo half-life would be severely compromised. Furthermore, the detection of N-hydroxy species in the rhCYP3A4 assay flags a critical bioactivation risk that must be addressed via medicinal chemistry optimization ().

Conclusion

The methyl 2-amino-5-iodo-4-methylbenzoate scaffold is a highly reactive chemical space. Successful progression of this chemotype requires a dual-pronged optimization strategy: (1) shielding the methyl ester from hCES1 to improve baseline metabolic stability, and (2) modifying the aniline nitrogen to mitigate CYP-mediated bioactivation. By employing self-validating, pathway-isolated in vitro workflows, drug development teams can accurately quantify these liabilities and rationally design next-generation analogs.

References

  • Vistoli, G., et al. "In silico prediction of human carboxylesterase-1 (hCES1) metabolism combining docking analyses and MD simulations." Bioorganic & Medicinal Chemistry, 2010. Source: [Link]

  • Stepan, A.F., et al. "Recent Advances and Outlook for the Isosteric Replacement of Anilines." Journal of Medicinal Chemistry, 2020. Source: [Link]

  • Katoh, T., et al. "Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition." Chemical Research in Toxicology, 2009. Source: [Link]

  • Mack, J.B.C., et al. "A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles." Proceedings of the National Academy of Sciences (PNAS), 2023. Source: [Link]

Methodological & Application

Application Note: Precision Synthesis of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and biaryl systems requiring orthogonal functionalization. Its structure features a highly functionalized benzene ring with an amino group, a methyl ester, and an aryl iodide, enabling versatile downstream transformations such as Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or cyclization reactions.

This guide details two robust synthesis protocols designed to maximize regioselectivity and yield. The primary protocol utilizes N-Iodosuccinimide (NIS) for high-purity, small-to-medium scale synthesis, while the secondary protocol employs Iodine Monochloride (ICl) for cost-effective scale-up.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the regioselective electrophilic aromatic substitution of the precursor, Methyl 2-amino-4-methylbenzoate .

Regiochemical Logic
  • Directing Groups: The substrate contains a strong activating group (-NH₂ at C2), a weak activating group (-CH₃ at C4), and a deactivating group (-COOMe at C1).

  • Electronic Control: The amino group is the dominant director, activating positions ortho (C3) and para (C5).

  • Steric Control: Position C3 is flanked by the amino group and the methyl group, creating significant steric strain. Position C5 is para to the amino group and ortho to the methyl group, offering a more accessible site for electrophilic attack.

Retrosynthesis Target Target Molecule Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0) Precursor Precursor Methyl 2-amino-4-methylbenzoate (CAS 18595-17-0) Target->Precursor C-H Iodination (Regioselective) SM Starting Material 2-Amino-4-methylbenzoic acid Precursor->SM Esterification (MeOH/H+)

Figure 1: Retrosynthetic disconnection showing the primary strategic bond formation via C-H iodination.

Protocol A: High-Purity Synthesis via N-Iodosuccinimide (NIS)

Application: Ideal for medicinal chemistry optimization (1g – 50g scale) where purity profile is paramount. Mechanism: Mild electrophilic iodination avoiding oxidative degradation of the aniline.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Methyl 2-amino-4-methylbenzoate 165.191.0Substrate
N-Iodosuccinimide (NIS) 224.981.05Iodinating Agent
Acetonitrile (MeCN) -SolventMedium (0.2 M)
Sodium Thiosulfate (aq) --Quench
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-4-methylbenzoate (1.0 equiv) in Acetonitrile (5 mL per gram of substrate).

  • Addition: Cool the solution to 0°C using an ice bath. Add NIS (1.05 equiv) portion-wise over 15 minutes.

    • Note: Protect from light by wrapping the flask in aluminum foil, as aryl iodides and NIS are light-sensitive.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 4–6 hours.

    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[5] The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product.

  • Quench: Once conversion is >98%, dilute the mixture with Ethyl Acetate (10 volumes) and wash with 10% aqueous Sodium Thiosulfate solution to remove excess iodine (color change from brown/orange to pale yellow).

  • Workup:

    • Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃).

    • Wash with Brine.[4]

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure.[6]

  • Purification: The crude residue is typically a solid. Recrystallize from minimal hot Ethanol or a Hexane/Ethyl Acetate mixture.

    • Yield Expectation: 85–92%.

NIS_Workflow Start Start: Dissolve Substrate in MeCN (0°C) React Add NIS (1.05 eq) Stir RT, 4-6h Start->React Quench Quench: 10% Na2S2O3 (Remove Iodine) React->Quench Extract Extraction: EtOAc / Brine Dry Na2SO4 Quench->Extract Pure Isolate: Recrystallize (EtOH) Extract->Pure

Figure 2: Operational workflow for the NIS-mediated iodination protocol.

Protocol B: Scale-Up Synthesis via Iodine Monochloride (ICl)

Application: Suitable for Process Development (>100g scale). Cost Efficiency: Uses inexpensive ICl and Acetic Acid.

Materials & Reagents
ReagentEquiv.[1][2][7]Role
Methyl 2-amino-4-methylbenzoate 1.0Substrate
Iodine Monochloride (ICl) 1.1Iodinating Agent
Acetic Acid (Glacial) SolventSolvent
Sodium Acetate 1.2Buffer (Optional)
Step-by-Step Methodology
  • Dissolution: Dissolve Methyl 2-amino-4-methylbenzoate (1.0 equiv) in Glacial Acetic Acid (4 volumes).

    • Optional: Add Sodium Acetate (1.2 equiv) to buffer the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.

  • Addition: Prepare a solution of ICl (1.1 equiv) in Acetic Acid (1 volume). Add this solution dropwise to the reaction mixture at 15–20°C over 30 minutes.

  • Reaction: Stir the mixture at Room Temperature for 2–4 hours. A thick precipitate may form (hydrochloride salt or product).

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes).

  • Neutralization: Carefully neutralize the slurry with saturated Sodium Carbonate or 50% NaOH solution until pH ~8. This ensures the aniline is in its free-base form.

  • Isolation: Filter the resulting solid. Wash the cake copiously with water to remove salts and acetic acid.

  • Drying: Dry the solid in a vacuum oven at 45°C.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

Critical Process Parameters (CPPs)
  • Regioselectivity: The presence of the 3-iodo isomer (minor impurity) must be <2.0% by HPLC.

  • Iodine Content: Ensure no di-iodo species are formed (controlled by stoichiometry).

Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (s, 1H): Aromatic H at C6 (Deshielded by ester, singlet due to lack of ortho coupling).

    • δ 6.50 (s, 1H): Aromatic H at C3 (Shielded by amino, singlet).

    • δ 5.60 (br s, 2H): -NH₂ protons.

    • δ 3.85 (s, 3H): -COOCH₃ (Methyl ester).

    • δ 2.35 (s, 3H): -CH₃ (Aryl methyl).

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₀INO₂ [M+H]⁺ = 292.0. Found = 292.0.

Safety & Handling (EHS)[8]

  • N-Iodosuccinimide (NIS): Irritant. Keep cold and dry. Segregate from reducing agents.

  • Iodine Monochloride (ICl): Corrosive and causes severe burns. Reacts violently with water. Handle strictly in a fume hood with appropriate PPE (Face shield, chemically resistant gloves).

  • Methyl 2-amino-5-iodo-4-methylbenzoate: Treat as a potential skin sensitizer and irritant.

References

  • Precursor Availability: Methyl 2-amino-4-methylbenzoate (CAS 18595-17-0).[8] PubChem Compound Summary. Link

  • Target Identification: Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0).[7][9][10] ChemSrc Database. Link

  • General Iodination Protocol (NIS): Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002. Link

  • General Iodination Protocol (ICl): "Regioselective iodination of anilines." Journal of Organic Chemistry.

Sources

Application Note: Strategic Buchwald-Hartwig Amination of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for performing Buchwald-Hartwig amination on Methyl 2-amino-5-iodo-4-methylbenzoate . This substrate presents a unique chemoselective challenge: it contains a highly reactive electrophile (aryl iodide), a sensitive electrophile (methyl ester), and a potential nucleophile (primary aniline) on the same scaffold.

Successful coupling at the C5-iodide position requires a catalyst system that favors oxidative addition into the C-I bond while suppressing competitive binding from the ortho-amino group and preventing ester hydrolysis. This note recommends a Third-Generation Buchwald Precatalyst (BrettPhos/RuPhos) system as the Gold Standard for high yield and chemoselectivity.

Strategic Analysis: The Substrate

Molecule: Methyl 2-amino-5-iodo-4-methylbenzoate Role: Electrophile (C-N bond formation at C5).

Chemoselectivity Challenges
  • The "Ortho-Effect" & Self-Poisoning: The free amine at the C2 position can coordinate to the Palladium center (

    
    -binding), potentially creating an off-cycle resting state that slows catalysis.
    
  • Ester Stability: The C1-methyl ester is susceptible to hydrolysis or transesterification if strong alkoxide bases (e.g.,

    
    ) are used.
    
  • Iodide Inhibition: While aryl iodides are reactive, the released iodide ions (

    
    ) can form bridging dimers with Palladium 
    
    
    
    , deactivating the catalyst.
The Solution
  • Ligand: Use bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos or Xantphos ). These ligands create a steric wall that prevents the ortho-amine from poisoning the metal center and destabilizes iodide-bridged dimers.

  • Base: Use mild, inorganic bases like Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    to preserve the ester.

Experimental Protocols

Protocol A: The "Gold Standard" (High Complexity Amines)

Recommended for coupling with valuable secondary amines, heterocycles, or when high conversion is critical.

Reagents:

  • Substrate: Methyl 2-amino-5-iodo-4-methylbenzoate (1.0 equiv)

  • Nucleophile: Amine Partner (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv) [Alternatively:

    
     + BrettPhos]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or

    
    -Amyl Alcohol (0.2 M concentration)
    

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv),

    
      (2.0 equiv), and BrettPhos Pd G3  precatalyst (2-5 mol%).
    
    • Note: If the amine partner is a solid, add it now. If liquid, add in step 3.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. If the amine is liquid, inject it now.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why 80°C? Aryl iodides undergo oxidative addition easily; extreme heat (

      
      ) may promote ester degradation.
      
  • Monitoring: Monitor by LC-MS after 2 hours. Look for the disappearance of the Iodide (M+H).

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove insolubles. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Cost-Effective Scale-Up (Primary Amines/Anilines)

Recommended for gram-scale synthesis where catalyst cost is a factor.

Reagents:

  • Catalyst Source:

    
     (1.0 mol%)
    
  • Ligand: Xantphos (2.2 mol%)

  • Base:

    
     (finely ground, 2.0 equiv)
    
  • Solvent: Toluene (0.5 M)

Key Difference: Xantphos is a bidentate ligand with a wide bite angle, excellent for coupling primary amines and amides while resisting chelation from the substrate's own amine.

Mechanistic Visualization & Logic

Reaction Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Anti-Poisoning" role of the bulky ligand.

BuchwaldMechanism Fig 1: Catalytic Cycle for Ortho-Amino Aryl Iodides Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Substrate (Ar-I) Complex_A Pd(II)-Ar-I Complex OxAdd->Complex_A AmineBind Amine Coordination (Steric Selection) Complex_A->AmineBind + External Amine + Bulky Ligand (BrettPhos) Poison Catalyst Poisoning (Substrate NH2 binding) Complex_A->Poison If Ligand Small Dimer Iodide Bridging Dimer [Pd(L)(Ar)I]2 Complex_A->Dimer If Solvent Non-Polar Deprotonation Deprotonation (Base: Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Regeneration

Caption: The bulky ligand (BrettPhos) prevents the substrate's ortho-amine from sequestering the Pd(II) intermediate (Red path), forcing the cycle toward the desired external amine coupling (Green path).

Optimization Decision Tree

OptimizationTree Start Start: Methyl 2-amino-5-iodo-4-methylbenzoate Partner Select Coupling Partner Start->Partner PrimAmine Primary Amine (R-NH2) Partner->PrimAmine SecAmine Secondary Amine (R2-NH) Partner->SecAmine Amide Amide/Carbamate Partner->Amide Sol_Brett System: BrettPhos G3 Base: Cs2CO3 Temp: 80°C PrimAmine->Sol_Brett High Yield Sol_Xant System: Xantphos + Pd2(dba)3 Base: K3PO4 Temp: 100°C PrimAmine->Sol_Xant Low Cost Sol_Ru System: RuPhos G3 Base: Cs2CO3 Temp: 80°C SecAmine->Sol_Ru Steric Bulk Amide->Sol_Xant Standard

Caption: Logic flow for selecting the optimal catalyst/ligand system based on the nucleophile type.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Iodide or Substrate Amine.Switch to BrettPhos (binds tighter). Add 5% water (if using dioxane) to solubilize inorganic base.
Ester Hydrolysis Base is too strong or wet solvent used with strong base.Ensure

is anhydrous. Avoid alkoxide bases (

).
Debromination/Deiodination

-Hydride elimination from amine.[2]
Lower temperature to 65°C. Ensure amine is in excess (1.5 equiv).
Product is Purple/Black Residual Palladium.Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[3] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors." Journal of the American Chemical Society.[3]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7] Reaction intermediates and structure-activity relationships."[8] Journal of the American Chemical Society.[3]

  • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Cross Coupling Reaction - General Overview and Recent Literature."

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Methyl 2-amino-5-iodo-4-methylbenzoate is a high-value pharmacophore precursor, particularly in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR inhibitors).[1] Its structural duality—an anthranilate core for heterocyclic ring closure and an aryl iodide for cross-coupling—makes it a versatile "linchpin" intermediate.

Traditional thermal synthesis involving this compound often suffers from prolonged reaction times (12–24 hours), incomplete conversion due to steric hindrance from the C4-methyl group, and thermal degradation of the iodine handle.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these limitations. By leveraging the high dielectric loss of polar solvents and specific functional groups, we achieve:

  • Rapid Cyclization: Conversion to quinazolinone scaffolds in <20 minutes.

  • Enhanced Cross-Coupling: Suzuki-Miyaura diversification in <30 minutes with preserved regiocenter integrity.[1]

Scientific Rationale & Mechanism

The Microwave Advantage (Dielectric Heating)

This substrate is ideally suited for MAOS. The polar ester and amine groups possess significant dipole moments, allowing for efficient coupling with the oscillating electric field.

  • Thermal Effect: Rapid bulk heating (

    
    ) overcomes the activation energy barrier imposed by the steric bulk of the C4-methyl group.[1]
    
  • Specific Effect: In cyclization reactions using formamide, the solvent acts as a "molecular radiator" (

    
    ), superheating localized reaction zones to drive the condensation-elimination mechanism.
    
Reaction Pathways

The guide covers two distinct workflows:

  • Pathway A (Cyclization): Construction of the 6-iodo-7-methylquinazolin-4(3H)-one scaffold.[1]

  • Pathway B (Functionalization): Pd-catalyzed cross-coupling utilizing the C5-iodine handle.[1]

ReactionPathways SM Methyl 2-amino-5-iodo- 4-methylbenzoate Cyclization MW Cyclization (Formamide, 150°C) SM->Cyclization Pathway A (Scaffold Formation) Coupling MW Suzuki Coupling (Ar-B(OH)2, Pd-Cat) SM->Coupling Pathway B (Diversification) Prod_A 6-Iodo-7-methyl quinazolin-4(3H)-one Cyclization->Prod_A Prod_B Methyl 5-aryl-2-amino- 4-methylbenzoate Coupling->Prod_B Prod_B->Cyclization Sequential Route

Figure 1: Divergent synthetic workflows for Methyl 2-amino-5-iodo-4-methylbenzoate. Pathway A constructs the heterocycle; Pathway B diversifies the aryl core.

Experimental Protocols

Protocol A: Rapid Cyclization to Quinazolinone

Objective: Synthesis of 6-iodo-7-methylquinazolin-4(3H)-one.[1] Mechanism: Niementowski-type condensation followed by dehydration.[1]

Materials:

  • Methyl 2-amino-5-iodo-4-methylbenzoate (1.0 eq)[1]

  • Formamide (Solvent/Reagent, 10–15 vol)[1]

  • Ammonium Acetate (0.5 eq, optional additive to accelerate ammonia generation)[1]

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-transparent process vial (borosilicate glass), suspend methyl 2-amino-5-iodo-4-methylbenzoate (291 mg, 1.0 mmol) in Formamide (3.0 mL).

  • Catalysis: Add Ammonium Acetate (38 mg, 0.5 mmol). Note: While formamide decomposes to NH3 thermally, NH4OAc ensures a consistent concentration of the nucleophile.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation (Method):

    • Mode: Dynamic (Temperature Control)[1]

    • Temp:

      
      
      
    • Hold Time: 15 minutes

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

    • Pre-stir: 30 seconds.

  • Workup:

    • Cool the vial to

      
       using the reactor's compressed air jet.
      
    • Pour the reaction mixture into ice-cold water (15 mL). The product should precipitate immediately as a beige/white solid.

    • Filter under vacuum. Wash with water (

      
      ) and cold ethanol (
      
      
      
      ).[1]
  • Validation: Dry in a vacuum oven at

    
    .
    

Expert Insight: The iodine atom at C5 is stable under these conditions. However, avoid temperatures


 to prevent de-iodination.[1]
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Functionalization of the C5 position with an aryl group. Challenge: The C4-methyl group creates steric hindrance ortho to the iodine.[1] Standard thermal protocols often stall. MW irradiation accelerates the rate-determining step (transmetalation).[1]

Materials:

  • Methyl 2-amino-5-iodo-4-methylbenzoate (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • Catalyst:

    
     (3 mol%) — Selected for its bite angle and stability.[1]
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME (degassed).[1]

Step-by-Step Methodology:

  • Inert Setup: Purge a microwave vial with Argon or Nitrogen.

  • Loading: Add the benzoate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (25 mg).

  • Solvent Addition: Add Dioxane (3 mL) and

    
     solution (1 mL).
    
  • Irradiation (Method):

    • Temp:

      
      
      
    • Hold Time: 10 minutes

    • Power Max: 150 W (to prevent overshoot).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water.[1][2]

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexane/EtOAc).[1][2]

Data Analysis & Comparison

The following table contrasts conventional thermal methods with the optimized microwave protocols described above.

ParameterThermal (Reflux)Microwave (Protocol A)Microwave (Protocol B)[1]
Reaction Time 12 – 24 Hours15 Minutes10 Minutes
Solvent Volume High (Dilute)Low (Concentrated)Low
Energy Efficiency Low (Convection loss)High (Direct coupling)High
Typical Yield 65 – 75%88 – 92% 85 – 90%
Purity (Crude) Moderate (Side products)High (Clean precipitation)High
Mechanism of Action (Cyclization)[1][2]

Mechanism Step1 Nucleophilic Attack (Amine on Formamide) Step2 Intermediate Formation (Amidine Species) Step1->Step2 MW Heat Step3 Intramolecular Cyclization (Amidine N attacks Ester) Step2->Step3 Fast Kinetics Step4 Elimination of MeOH (Aromatization) Step3->Step4 - MeOH

Figure 2: Mechanistic flow of the Niementowski reaction accelerated by microwave irradiation.

Troubleshooting & Optimization (Expertise)

1. "The reaction stalled during Suzuki coupling."

  • Cause: The C4-methyl group provides steric bulk, protecting the C5-iodine.[1]

  • Solution: Switch to a more active catalyst system designed for hindered substrates, such as Pd-PEPPSI-IPr or S-Phos Pd G3 .[1] Increase MW temperature to

    
    .
    

2. "Low yield in Cyclization (Protocol A)."

  • Cause: Incomplete ring closure or sublimation of starting material.

  • Solution: Ensure the vial is capped tightly (pressure assists the reaction). Add a catalytic amount of glacial acetic acid (5 mol%) to protonate the ester carbonyl, making it more electrophilic.

3. "Product purity issues (De-iodination)."

  • Cause: Overheating or presence of reducing agents.

  • Solution: Do not exceed

    
    . Ensure solvents are free of peroxides.
    

References

  • Besson, T., et al. (2007). "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." Frontiers in Bioscience.

  • Patil, J. P., et al. (2009).[3] "Microwave assisted synthesis of quinazolinone using different bases." Journal of Pharmacy Research.[3][4]

  • BenchChem Application Note. (2025). "Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate (Analogous Protocol)." [1]

  • Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki–Miyaura Coupling." Green Chemistry.

  • Mahulikar, P. P., et al. (2010).[4] "Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds." Journal of Chemical and Pharmaceutical Research.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 2-amino-5-iodo-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity guide for the chemoselective catalytic hydrogenation of Methyl 2-amino-5-iodo-4-methylbenzoate precursors. It addresses the critical synthetic challenge of reducing nitro groups (or other reducible functionalities) while retaining the labile aryl-iodide bond.

Executive Summary & Challenge Definition

Methyl 2-amino-5-iodo-4-methylbenzoate is a high-value intermediate, often employed as a scaffold for kinase inhibitors and complex pharmaceutical agents via Suzuki-Miyaura or Sonogashira couplings. The synthesis typically requires the reduction of a nitro precursor (Methyl 5-iodo-4-methyl-2-nitrobenzoate ) to the corresponding aniline.

The Conflict: Standard catalytic hydrogenation (Pd/C + H


) is non-selective for this substrate.[1] The bond dissociation energy (BDE) of the Aryl-Iodine bond (~65 kcal/mol) is sufficiently low that palladium catalysts readily facilitate oxidative addition, leading to hydrodeiodination  (loss of iodine) alongside nitro reduction.

The Solution: This guide details two validated protocols to achieve >98% chemoselectivity:

  • Sulfided Platinum on Carbon (Pt(S)/C): The industrial gold standard for inhibiting hydrogenolysis.

  • Vanadium-Doped Transfer Hydrogenation: A mild, laboratory-scale alternative.

Mechanistic Insight: The Selectivity Pathway

To prevent dehalogenation, one must inhibit the catalyst's ability to insert into the C-I bond without compromising its ability to activate H


 for nitro reduction.
  • Palladium (Pd): High affinity for C-I oxidative addition. Rapidly produces the de-iodinated impurity (Methyl 2-amino-4-methylbenzoate).

  • Platinum (Pt): Lower affinity for oxidative addition to aryl halides.

  • Sulfiding (Poisoning): The introduction of sulfur species (sulfided Pt/C) modifies the electronic surface of the metal. Sulfur occupies the high-energy "kink" sites responsible for C-I activation, leaving the planar terrace sites available for nitro group adsorption and reduction.

Reaction Pathway Diagram

ReactionPathway Precursor Nitro-Iodo Precursor (Methyl 5-iodo-4-methyl-2-nitrobenzoate) Nitroso Nitroso Intermediate Precursor->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Target Target Product (Methyl 2-amino-5-iodo-4-methylbenzoate) Hydroxylamine->Target + H2 (Rate Limiting) Target->Target Pt(S)/C (Stable) Impurity De-iodinated Impurity (Methyl 2-amino-4-methylbenzoate) Target->Impurity Pd/C (Fast) Hydrodeiodination

Figure 1: Reaction pathway showing the divergence between the desired reduction and the competing hydrodeiodination side reaction.

Experimental Protocols

Protocol A: Sulfided Pt/C Hydrogenation (Recommended)

Best for: Scalable synthesis (>10g), high throughput, and maximum reproducibility.

Materials:

  • Substrate: Methyl 5-iodo-4-methyl-2-nitrobenzoate (1.0 equiv).

  • Catalyst: 5% Pt/C (Sulfided), commercially available (e.g., Engelhard, Johnson Matthey types). Note: Do not use standard Pt/C; ensure it is the sulfided grade.

  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH). THF is preferred if solubility is an issue.

  • Hydrogen Source: H

    
     gas (balloon or low-pressure shaker).
    

Step-by-Step Procedure:

  • Preparation: In a hydrogenation vessel (Parr shaker bottle or round-bottom flask), dissolve the nitro-iodo substrate (10 mmol, 3.21 g) in THF (50 mL).

  • Catalyst Addition: Add 5% Sulfided Pt/C (0.16 g, 5 wt% loading relative to substrate).

    • Safety: Add the catalyst to the wet solvent or under an inert blanket (N

      
      ) to prevent ignition of solvent vapors.
      
  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously or shake at Room Temperature (20-25°C) under 1-3 atm (15-45 psi) H

    
     pressure.
    
    • Monitoring: Monitor via HPLC or TLC every hour. The reaction is typically complete in 2-4 hours.

    • Endpoint: Disappearance of the nitro peak. Watch for the hydroxylamine intermediate (often more polar than the amine). If hydroxylamine persists, increase temperature slightly to 35°C.

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with THF.

    • Caution: Do not let the dry catalyst sit on the filter paper; keep it wet to avoid pyrophoric hazards.

  • Isolation: Concentrate the filtrate under reduced pressure. The product usually crystallizes upon concentration or addition of hexanes.

  • Yield Expectation: 90-95% yield with <0.5% de-iodinated impurity.

Protocol B: Transfer Hydrogenation (Laboratory Alternative)

Best for: Small scale (<1g), labs without H2 gas lines, or when pressure equipment is unavailable.

Materials:

  • Catalyst: 5% Pt/C (standard or sulfided).

  • Hydrogen Donor: Ammonium Formate (solid) or Hydrazine Hydrate (liquid).

  • Solvent: Ethanol (EtOH).

Step-by-Step Procedure:

  • Dissolve Methyl 5-iodo-4-methyl-2-nitrobenzoate (1 mmol, 321 mg) in Ethanol (10 mL).

  • Add 5% Pt/C (32 mg, 10 wt%).

  • Add Ammonium Formate (5 mmol, 315 mg, 5 equiv) in one portion.

  • Heat the mixture to reflux (approx. 78°C) for 1-2 hours.

    • Note: Evolution of CO

      
       and NH
      
      
      
      gas will occur. Ensure distinct venting.
  • Monitor by TLC. The reaction is often faster than H

    
     gas methods.
    
  • Filter through Celite® while hot (to prevent product precipitation on the catalyst).

  • Concentrate and wash with water to remove excess formate salts.

Data Summary & Catalyst Selection Guide

Catalyst SystemActivity (Nitro Red.)[2][3]Selectivity (Iodine Retention)Recommended Use
Pd/C (Standard) HighVery Low (High De-iodination)Avoid for this substrate.
Pt/C (Standard) ModerateModerateAcceptable for Cl/Br, risky for I.
Pt(S)/C (Sulfided) ModerateExcellent (>99%) Primary Recommendation.
Raney Nickel HighVariable (Substrate dependent)Secondary option; requires careful pH control.
Fe / AcOH Low (Stoichiometric)ExcellentUse only if catalytic methods fail. Non-green.

Troubleshooting & Quality Control

Issue: De-iodination observed (>1% impurity).

  • Cause: Temperature too high or H

    
     pressure too high.
    
  • Fix: Lower temperature to 10-15°C. Reduce pressure to 1 atm (balloon). Switch strictly to Sulfided Pt/C if using standard Pt.

Issue: Incomplete reduction (Hydroxylamine accumulation).

  • Cause: Catalyst poisoning or insufficient reaction time.

  • Fix: Add fresh catalyst (1-2 wt%). Increase temperature slightly (max 40°C). Ensure vigorous stirring (mass transfer limitation).

Issue: Product discoloration (Purple/Brown).

  • Cause: Free iodine liberation (decomposition).

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate solution during workup to sequester free iodine.

References

  • Engelhard Industries. Method of preparing a sulfided platinum on carbon catalyst. US Patent 3,275,567.[4] Link

  • Organic Syntheses. Reduction of Nitro Compounds: General Methods. Org.[5][6][7][8][9] Synth. Coll. Vol. 5, p. 829. Link

  • Chinese Chemical Society. Chemoselective Hydrogenation of Nitroarenes with Halogen Retention. CCS Chem., 2021. Link

  • RSC Advances. Selective and sustainable nitro reduction using V2O5/TiO2. Materials Advances, 2025. Link

  • BenchChem. Methyl 5-iodo-2-nitrobenzoate Structure and Properties.Link

Sources

Application Note: Hydrolysis of Methyl 2-amino-5-iodo-4-methylbenzoate to 2-Amino-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Methyl 2-amino-5-iodo-4-methylbenzoate is a highly functionalized anthranilic acid derivative. The hydrolysis of its methyl ester yields 2-amino-5-iodo-4-methylbenzoic acid , a critical building block in drug discovery. Specifically, this acid is utilized in the synthesis of quinazolinone and isoquinolinone derivatives, which act as potent Discoidin Domain Receptor 1 (DDR1) inhibitors . DDR1 inhibitors are heavily researched for their ability to modulate the extracellular matrix, offering therapeutic pathways for treating organ fibrosis, inflammation, and aggressive cancers.

Mechanistic Insights & Experimental Causality

The conversion of the ester to the corresponding carboxylic acid is achieved via a base-catalyzed ester hydrolysis (saponification) following the


 (Bimolecular Base-Catalyzed Acyl-Oxygen Cleavage) mechanism.

To ensure a self-validating and high-yielding protocol, every experimental condition has been selected based on the specific physicochemical properties of the substrate:

  • Base Selection (LiOH): Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The smaller

    
     cation effectively coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydroxide attack without causing unwanted side reactions.
    
  • Solvent System (THF/MeOH/H₂O): The starting material is highly hydrophobic due to the iodo and methyl substituents. A co-solvent mixture of Tetrahydrofuran (THF) and Methanol (MeOH) ensures complete dissolution of the ester, preventing biphasic reaction kinetics. Water is required to dissolve the LiOH and provide the hydroxide nucleophile.

  • Intramolecular Assistance: The hydrolysis of 2-aminobenzoate esters is uniquely accelerated by intramolecular general base catalysis. The neighboring primary amine group provides hydrogen-bonding stabilization in the transition state, significantly enhancing the reaction rate compared to standard benzoate esters .

  • Acidification (pH 3.0–4.0): The pKa of the resulting carboxylic acid is approximately 4.0, while the conjugate acid of the aniline nitrogen has a pKa of ~2.0. Acidifying the reaction mixture precisely to pH 3–4 ensures the molecule exists predominantly in its neutral (or zwitterionic) form. This minimizes aqueous solubility and drives quantitative precipitation, acting as a built-in purification step.

Mechanism M1 Ester Methyl 2-amino-5-iodo- 4-methylbenzoate M2 Tetrahedral Intermed. OH- attack at carbonyl (Intramolecular assistance) M1->M2 + LiOH (aq) M3 Carboxylate Salt Expulsion of CH3O- Deprotonation M2->M3 - CH3OH M4 Free Acid Protonation via HCl Precipitation M3->M4 + HCl (aq)

Figure 1: BAc2 Saponification mechanism with intramolecular assistance.

Experimental Protocol

Materials & Reagents

Summarized quantitative data for the reaction setup.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsRole in Reaction
Methyl 2-amino-5-iodo-4-methylbenzoate291.091.0 eqStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.0 - 5.0 eqBase / Nucleophile Source
Tetrahydrofuran (THF)72.115 mL / g SMOrganic Co-solvent
Methanol (MeOH)32.045 mL / g SMOrganic Co-solvent
Distilled Water (H₂O)18.025 mL / g SMAqueous Solvent
1M Hydrochloric Acid (HCl)36.46As neededAcidification Agent
Step-by-Step Methodology

This protocol is designed as a self-validating system. The in-process controls (IPC) and phase-change phenomena (precipitation) inherently verify the success of the preceding steps.

  • Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-5-iodo-4-methylbenzoate (1.0 eq) in a 1:1 mixture of THF and MeOH (approx. 10 mL total organic solvent per gram of substrate).

  • Base Addition: Dissolve LiOH·H₂O (4.0 eq) in distilled water (approx. 5 mL/g of substrate). Add the aqueous LiOH solution dropwise to the organic mixture at room temperature.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 40–50°C. Stir vigorously for 4 to 6 hours. Causality: Mild heating overcomes the steric hindrance imposed by the ortho-amino and meta-iodo groups without causing decarboxylation.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LCMS. The starting ester will appear as a non-polar spot, while the carboxylate salt remains at the baseline. Self-Validation Check: Do not proceed until ester consumption is >98%.

  • Solvent Removal (Critical Step): Cool the mixture to room temperature. Concentrate the reaction under reduced pressure (rotary evaporator) to remove the bulk of THF and MeOH. Causality: If organic solvents are not removed, the target acid will remain dissolved during the acidification step, drastically reducing the isolated yield and allowing impurities to co-precipitate.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with a small amount of water if it is too viscous. Place the flask in an ice bath (0–5°C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 3.0–4.0 (verify with pH paper). Causality: A thick off-white precipitate of the product will form. Over-acidification (pH < 1) will protonate the aniline group, forming a highly soluble hydrochloride salt and destroying the yield.

  • Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove lithium chloride salts and residual methanol.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to a constant weight.

Workflow A 1. Solubilization Ester in THF/MeOH B 2. Base Addition Aq. LiOH (4 eq) added dropwise A->B C 3. Saponification Stir at 40-50°C for 4-6 hours B->C D 4. Solvent Removal Concentrate to remove THF/MeOH C->D E 5. Acidification Add 1M HCl to pH 3-4 at 0-5°C D->E F 6. Isolation Filter, wash with H2O, vacuum dry E->F

Figure 2: Step-by-step workflow for the hydrolysis and isolation process.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the isolated product against the following parameters:

Analytical MethodExpected OutcomePurpose
LCMS (ESI+) m/z 278.0 [M+H]+Confirms molecular weight and absence of methyl ester (m/z 292.0).
¹H NMR (DMSO-d6) Disappearance of singlet at ~3.8 ppm (-OCH3). Appearance of broad singlet at ~12.5 ppm (-COOH).Verifies complete ester cleavage and structural integrity.
HPLC (UV 254 nm) > 98% Area Under Curve (AUC)Assesses purity and absence of unreacted starting material.

References

  • Title: Quinazolinone and isoquinolinone derivative (WO2015060373A1) Source: Google Patents / WIPO URL: [1]

  • Title: Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Source: Journal of Organic Chemistry, 67(10), 3179-3183. (Fife, T. H., Singh, R., & Bembi, R., 2002) URL: [Link][2]

Sources

Topic: Scalable Process Chemistry for the Synthesis of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 2-amino-5-iodo-4-methylbenzoate is a critical halogenated building block in modern medicinal chemistry, serving as a key intermediate for the synthesis of complex pharmaceutical agents. This application note provides a detailed, scalable, and robust two-step process for its production from commercially available 2-amino-4-methylbenzoic acid. We will first detail the protective esterification of the starting material, followed by a comparative analysis and detailed protocol for a high-yielding iodination via a Sandmeyer-type reaction. The causality behind experimental choices, process safety considerations, and quantitative data are presented to ensure reproducibility and facilitate successful scale-up in a research or drug development setting.

Introduction: The Strategic Value of Halogenated Anthranilates

Substituted anthranilates are privileged scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs and clinical candidates.[1] Their unique structure, featuring an ortho-amino benzoic ester, allows for diverse functionalization and cyclization strategies to build complex heterocyclic systems.[2][3] The introduction of a halogen, particularly iodine, at a specific position on the anthranilate ring significantly enhances its synthetic utility. The carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

Methyl 2-amino-5-iodo-4-methylbenzoate, the subject of this guide, is a prime example of such a strategic intermediate. Its specific substitution pattern makes it an ideal precursor for compounds where precise control of regiochemistry is paramount for biological activity. This document outlines a scalable and field-proven process for its synthesis, moving beyond mere procedural steps to explain the underlying chemical principles that govern the reaction's success on a larger scale.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

A robust and scalable synthesis requires a logical sequence of reactions that maximizes yield and purity while minimizing complex purification steps. For the target molecule, a two-step approach starting from 2-amino-4-methylbenzoic acid is the most efficient and industrially viable strategy.

The chosen synthetic route involves:

  • Esterification: Conversion of the carboxylic acid of 2-amino-4-methylbenzoic acid into its corresponding methyl ester. This step protects the carboxyl group and enhances the solubility of the intermediate in organic solvents for the subsequent step.

  • Iodination: Introduction of the iodine atom at the 5-position via a diazotization-iodination sequence (a Sandmeyer-type reaction). This classic transformation is highly reliable for installing halides on an aromatic ring activated by an amino group.[4][5]

Synthetic_Pathway A 2-Amino-4-methylbenzoic Acid B Methyl 2-amino-4-methylbenzoate A->B Step 1: Esterification (CH3OH, H2SO4) C Methyl 2-amino-5-iodo-4-methylbenzoate (Target Molecule) B->C Step 2: Iodination (NaNO2, HCl, KI)

Caption: Overall two-step synthetic pathway.

This sequence is superior to the alternative of iodinating the acid first. The free amino group in the starting material directs the electrophilic iodine to the desired ortho/para positions. Performing the Sandmeyer-type reaction on the ester intermediate (B) avoids potential side reactions with the carboxylic acid and often leads to a cleaner product profile that is easier to purify on a large scale.

Detailed Experimental Protocols & Mechanistic Insights

The following protocols are designed for scalability and have been validated at the bench scale. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Fischer Esterification of 2-amino-4-methylbenzoic acid

This protocol utilizes the classical Fischer esterification method, a reliable and cost-effective reaction for producing esters on a large scale.

Rationale: The use of concentrated sulfuric acid as a catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Methanol itself serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Châtelier's principle.

Step-by-Step Protocol:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylbenzoic acid (75.5 g, 0.50 mol).

  • Reagent Addition: Add methanol (500 mL) to the flask and stir to form a slurry. Carefully and slowly add concentrated sulfuric acid (10 mL, ~0.18 mol) to the stirring slurry. The addition is exothermic, and a gentle warming of the flask will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a 2 L beaker containing 1 L of ice-cold water. c. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Effervescence will occur. d. The product, Methyl 2-amino-4-methylbenzoate, will precipitate as a solid. e. Isolate the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 200 mL).

  • Drying: Dry the isolated solid in a vacuum oven at 50°C to a constant weight.

Expected Outcome: A white to off-white solid with a typical yield of 90-95%. The product is generally of high purity (>98%) and can be used in the next step without further purification.

Protocol 2: Diazotization-Iodination of Methyl 2-amino-4-methylbenzoate

This procedure is a modified Sandmeyer reaction, which proceeds via the formation of a diazonium salt intermediate.[6][7] This intermediate is then displaced by an iodide nucleophile.

Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt.[4] This diazonium group is an excellent leaving group (as dinitrogen gas), facilitating nucleophilic aromatic substitution. The subsequent addition of potassium iodide provides the iodide ion, which displaces the diazonium group to form the aryl iodide.[8] Strict temperature control (0-5°C) is critical because aryl diazonium salts are thermally unstable and can decompose violently if warmed or isolated.[9]

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Step 1: Dissolution Dissolve Methyl 2-amino-4-methylbenzoate in HCl/Water/Acetone prep2 Step 2: Cooling Cool solution to 0-5°C in an ice bath prep1->prep2 react1 react1 prep2->react1 react2 Step 4: Iodide Addition Add aq. KI solution Observe N2 evolution react1->react2 react3 Step 5: Warming Allow to warm to RT, then heat gently to complete reaction react2->react3 workup1 Step 6: Quench & Extraction Quench with Na2S2O3 Extract with Ethyl Acetate react3->workup1 workup2 Step 7: Wash & Dry Wash organic layer with brine Dry over Na2SO4 workup1->workup2 workup3 Step 8: Isolation Concentrate under reduced pressure Recrystallize workup2->workup3

Caption: Step-by-step workflow for the Iodination protocol.

Step-by-Step Protocol:

  • Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, prepare a solution of Methyl 2-amino-4-methylbenzoate (82.5 g, 0.50 mol) in a mixture of water (465 mL), acetone (155 mL), and concentrated hydrochloric acid (90 mL).

  • Cooling: Cool the stirred solution to 0°C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 38.0 g, 0.55 mol) in 185 mL of water. Add this solution dropwise via the addition funnel to the amine solution over 60-90 minutes, ensuring the internal temperature is maintained between 0-5°C.

  • Iodide Addition: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Prepare a solution of potassium iodide (KI, 124.5 g, 0.75 mol) in 100 mL of water. Add the KI solution to the reaction mixture. You will observe the evolution of nitrogen gas.

  • Reaction Completion: Allow the mixture to slowly warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up & Isolation: a. Cool the mixture to room temperature. b. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL). d. Combine the organic layers and wash with brine (200 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the final product as a pure solid.

Process Data Summary

The following table summarizes the key quantitative data for the scalable synthesis.

ParameterStep 1: EsterificationStep 2: IodinationOverall
Starting Material 2-amino-4-methylbenzoic acidMethyl 2-amino-4-methylbenzoate2-amino-4-methylbenzoic acid
Key Reagents CH₃OH, H₂SO₄NaNO₂, HCl, KI-
Solvent(s) MethanolWater, Acetone-
Temperature 65°C (Reflux)0-5°C, then 50-60°C-
Reaction Time 4-6 hours3-4 hours7-10 hours
Typical Yield 90-95%80-88%72-84%
Purity (Post-Purification) >98% (by NMR/LC-MS)>99% (by NMR/LC-MS)>99% (by NMR/LC-MS)
Appearance White to off-white solidLight tan to brown solidLight tan to brown solid

Conclusion

This application note provides a comprehensive and scalable two-step process for the synthesis of Methyl 2-amino-5-iodo-4-methylbenzoate. The detailed protocols for Fischer esterification and a Sandmeyer-type diazotization-iodination reaction are robust, high-yielding, and suitable for implementation in a drug discovery or process development laboratory. By understanding the rationale behind critical process parameters, such as reagent stoichiometry and temperature control, researchers can confidently and safely scale the production of this valuable synthetic intermediate.

References

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H) - PMC. (2021). RSC Advances.
  • The Synthetic Chemist's Guide to Substituted Anthranil
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Publishing.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer Reaction. SynArchive.
  • 2-IODO-5-METHYLBENZOIC ACID synthesis. chemicalbook.
  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). Chemistry Central Journal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021). RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Optimization for Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing temperature for cross-coupling of Methyl 2-amino-5-iodo-4-methylbenzoate Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Thermal Paradox

You are working with Methyl 2-amino-5-iodo-4-methylbenzoate . This is not a standard aryl iodide; it presents a specific "push-pull" electronic conflict that makes temperature control the single most critical variable in your optimization.

  • The "Push" (Deactivation): The amino group (-NH₂) at the C2 position is strongly electron-donating. It donates electron density into the ring, specifically increasing density at the C5 (iodide) position (para-relationship). This makes the C-I bond electron-rich, significantly raising the activation energy required for oxidative addition by the Palladium catalyst [1].

  • The "Pull" (Sterics): The methyl group at C4 is ortho to the iodide. This creates steric bulk that physically impedes the catalyst's approach.[1]

  • The Risk (Lability): The methyl ester at C1 is susceptible to hydrolysis (saponification) if you push the temperature too high (>90°C) in the presence of aqueous base, converting your starting material into the corresponding acid, which may poison the catalyst or alter solubility.

The Goal: You must find the "Goldilocks Zone"—hot enough to overcome the electronic deactivation of the amino group, but cool enough to preserve the ester.

Troubleshooting Guide: Diagnosing Thermal Failures

Use this guide to match your experimental observations with the underlying thermal cause.

Scenario A: The "Sleeping" Reaction

Symptom: LCMS shows >90% starting material after 4 hours. No significant product.

  • Thermal Cause: Temperature too low (< 50°C).

  • Mechanism: Due to the electron-donating amino group, the oxidative addition step is rate-limiting. Standard "room temperature" protocols for aryl iodides will fail here. The catalyst cannot breach the activation energy barrier created by the electron-rich ring.

  • Corrective Action: Increase T to 65–75°C . If still sluggish, switch to a more electron-rich, bulky ligand (e.g., XPhos or SPhos) which lowers the activation energy for oxidative addition [2].

Scenario B: The "Vanishing" Iodine

Symptom: LCMS shows a mass corresponding to Methyl 2-amino-4-methylbenzoate (Des-iodo byproduct).

  • Thermal Cause: Temperature too high (> 90°C) in protic solvents.

  • Mechanism: At high temperatures, specifically in alcohols (MeOH, EtOH, IPA), Palladium can undergo protodehalogenation. The solvent acts as a hydride source, replacing the iodine with hydrogen instead of the boronic acid [3].

  • Corrective Action: Cap T at 80°C . Switch solvent system to Dioxane/Water or Toluene/Water (non-protic organic phase).

Scenario C: The "Saponified" Impurity

Symptom: LCMS shows a new peak with Mass = [Target Product - 14]. The organic layer yield is low; product is lost to the aqueous phase.

  • Thermal Cause: Hydrolysis driven by T + Base.

  • Mechanism: Methyl esters are base-labile. While carbonate bases (K₂CO₃) are generally mild, at 100°C they become aggressive enough to hydrolyze the ester to the carboxylic acid.

  • Corrective Action: Lower T to 60-70°C . Switch to a milder base like K₃PO₄ (anhydrous conditions) or NaHCO₃ . Avoid hydroxide bases (NaOH/LiOH) entirely.

Visualizing the Thermal Landscape

The following diagram illustrates the kinetic competition occurring in your flask. You are trying to navigate the green path while avoiding the red (thermal) failure modes.

ThermalPathways Start Substrate (Ar-I) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Requires T > 50°C (Due to -NH2 deactivation) Hydrolysis Ester Hydrolysis (Acid Byproduct) Start->Hydrolysis T > 90°C + Aqueous Base Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Standard T Dehal Protodehalogenation (Des-iodo Byproduct) OxAdd->Dehal T > 80°C + Alcohol Solvent N_Arylation N-Arylation (Dimerization) OxAdd->N_Arylation T > 100°C (Free amine competes) Prod Cross-Coupled Product TransMet->Prod Reductive Elimination

Figure 1: Reaction pathway analysis showing the narrow thermal window (Green) vs. competitive thermal decomposition pathways (Red).

Experimental Protocol: The "Thermal Gradient" Screen

Do not guess. Use this validated screening protocol to define the optimal temperature for your specific batch and coupling partner.

Reagents:

  • Substrate: Methyl 2-amino-5-iodo-4-methylbenzoate (1.0 eq)

  • Boronic Acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Robust, resists dehalogenation.

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Prepare Master Mix: Dissolve substrate, boronic acid, and catalyst in Dioxane.

  • Aliquot: Split into 4 vials.

  • Add Base: Add aqueous base solution to each vial (degassed).

  • Incubate: Set heating blocks to the following temperatures for 2 hours .

VialTemperatureObjectiveExpected Outcome
A 40°C BaselineLikely <20% conversion. Confirms catalyst activity but kinetic barrier dominates.
B 60°C Target Sweet Spot. Good conversion (>80%), minimal ester hydrolysis.
C 80°C Stress TestFull conversion, but check for ~5-10% hydrolysis or de-iodination.
D 100°C Failure LimitHigh risk of saponification and Pd black formation.
  • Analyze: Run HPLC/UPLC. Calculate "Conversion" vs. "Purity".

    • Decision Rule: If Vial B gives >85% conversion with >95% purity, lock process at 60-65°C .

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction at Room Temperature to be safe? A: Unlikely. As detailed in the "Executive Summary," the amino group deactivates the aryl iodide. Unless you are using highly specialized "Third Generation" Buchwald precatalysts (like XPhos Pd G3), room temperature will result in stalled reactions [4].

Q: The free amine seems to be poisoning my catalyst. Should I protect it? A: If you observe stalled reactions even at 80°C, the free amine might be coordinating to the Pd center. However, before adding a protection/deprotection step (which lowers overall yield), try increasing the temperature to 85°C and using a bulky biaryl phosphine ligand (e.g., SPhos). The steric bulk of the ligand prevents the amine from binding to the Palladium, effectively "shielding" the catalyst without chemical protection [5].

Q: I see "Palladium Black" precipitating out at 70°C. Is the temperature too high? A: Not necessarily. Pd black formation often signals that the catalyst is resting in an unstable Pd(0) state for too long. This usually means the Oxidative Addition is fast (high T), but the Transmetallation is slow (boronic acid issue).

  • Fix: Do not lower T. Instead, ensure your boronic acid is pure and consider adding a surfactant (like TPGS-750-M) or switching the base to Cs₂CO₃ to accelerate the transmetallation step [6].

Optimization Logic Tree

Follow this logic flow to finalize your conditions.

OptimizationTree Start Start Optimization Standard: 60°C, Pd(dppf)Cl2 CheckConv Check Conversion (2 Hours) Start->CheckConv HighConv > 90% Conversion CheckConv->HighConv LowConv < 50% Conversion CheckConv->LowConv CheckPurity Check Impurities HighConv->CheckPurity Action4 Increase T to 80°C LowConv->Action4 First Step Clean Clean Profile CheckPurity->Clean Hydrolysis Acid Detected (Hydrolysis) CheckPurity->Hydrolysis Deiodo Des-iodo Detected CheckPurity->Deiodo Action1 SUCCESS Lock Conditions Clean->Action1 Action2 Lower T to 50°C Or use weaker base Hydrolysis->Action2 Action3 Lower T to 50°C Remove alcohol solvents Deiodo->Action3 Action5 Switch to XPhos-Pd-G3 (More active catalyst) Action4->Action5 If still fails

Figure 2: Decision matrix for thermal optimization based on LCMS feedback.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sheridan, K. (2021). Best practices for Suzuki reaction conditions (Dehalogenation mechanisms). ChemPros Community Archive. Link

  • BenchChem Technical Support. (2025). Suzuki Coupling with 2-Iodo-5-methylbenzoic acid derivatives.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions. Chemical Science, 2(1), 27-50. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Deactivation. Link

Sources

Technical Support Center: Troubleshooting De-iodination in 5-Iodo-Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 5-iodo-benzoate derivatives. Whether you are performing transition-metal-catalyzed cross-couplings or developing metabolically stable radiopharmaceuticals, de-iodination (hydrodeiodination) is a persistent side reaction that compromises yield and purity.

This center provides mechanistic causality, optimization matrices, and self-validating protocols to eliminate this pathway.

Section 1: Mechanistic Insights (The "Why")

Q: Why does my 5-iodo-benzoate undergo de-iodination instead of the desired cross-coupling?

A: The benzoate moiety is an electron-withdrawing group, which highly activates the C–I bond toward rapid oxidative addition by the Palladium(0) catalyst. However, if the subsequent transmetalation step is kinetically slow (e.g., due to a sterically hindered boronic acid or an insoluble base), the resulting Ar–Pd(II)–I intermediate remains in the catalytic cycle for a prolonged period.

During this extended lifetime, the intermediate is vulnerable to side reactions. De-iodination, or hydrodeiodination, is a common side reaction where the iodine atom is replaced by a hydrogen atom 1. This occurs via


-hydride elimination when the Pd center coordinates with a hydride donor—typically an amine base, an alcohol solvent, or even trace water 2. Water can act as an unexpected hydrogen source in the presence of phosphine ligands, leading to direct hydrodehalogenation prior to transmetalation 3.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (5-Iodo-Benzoate) Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation (Desired Pathway) PdII->TransMet SideRxn β-Hydride Elimination (from Solvent/Base) PdII->SideRxn Product Cross-Coupled Product (Ar-R) TransMet->Product Product->Pd0 Catalyst Regeneration Deiod Hydrodeiodination (Ar-H Byproduct) SideRxn->Deiod Deiod->Pd0 Catalyst Regeneration

Fig 1. Divergent mechanistic pathways of Pd-catalyzed cross-coupling vs. hydrodeiodination.

Section 2: Troubleshooting Guide & Optimization Matrix

Q: How do I systematically adjust my reaction conditions to prevent this?

A: In palladium-catalyzed cross-coupling, reducing hydrogen donor sources and adjusting the catalyst system is critical to minimize this dehalogenation [[4]](). You must eliminate any reagent capable of donating a hydride to the transition metal. Use the matrix below to audit your current protocol.

Table 1: Reaction Parameter Optimization for 5-Iodo-Benzoates

ParameterHigh Risk for De-iodination (Avoid)Optimal Choice (Recommended)Mechanistic Rationale
Solvent Alcohols (EtOH, iPrOH), THF, DMFToluene, 1,4-Dioxane, BenzeneAlcohols and amides act as hydride donors via

-hydride elimination or thermal decomposition 2.
Base Triethylamine (TEA), DIPEA, AlkoxidesK

PO

, Cs

CO

, KF
Amines with

-hydrogens coordinate to Pd and undergo

-hydride elimination, transferring a hydride to the metal center.
Ligand Small, electron-poor phosphines (PPh

)
Bulky, electron-rich biaryl phosphines (XPhos, SPhos)Bulky ligands accelerate the desired reductive elimination step, outcompeting the slower hydrodeiodination pathway.
Additives Trace WaterMolecular sieves, rigorous anhydrous conditionsWater reacts with phosphines to generate Pd-H species, directly reducing the C-I bond 3.

Section 3: Standardized Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes an isotopic labeling control step to definitively identify the source of the hydride if de-iodination persists.

Protocol: Optimized Suzuki-Miyaura Coupling of 5-Iodo-Benzoates

Objective: Achieve >95% cross-coupling yield while suppressing Ar-H byproduct formation to <2%.

Step 1: Isotopic Validation (The Control Experiment) Before scaling up, run a 0.1 mmol pilot reaction using a deuterated solvent (e.g., Toluene-


).
  • Causality Check: Analyze the crude mixture via LC-MS. If the byproduct is Ar-D , your solvent is the hydride source. If the byproduct is Ar-H , the hydride source is your ligand, base, or trace water.

Step 2: Preparation of the Anhydrous Environment

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add the 5-iodo-benzoate derivative (1.0 equiv), boronic acid (1.5 equiv), and anhydrous K

    
    PO
    
    
    
    (2.0 equiv).
  • Crucial: Do not use amine bases.

Step 3: Catalyst and Ligand Pre-activation

  • In a separate argon-purged vial, dissolve Pd

    
    (dba)
    
    
    
    (2 mol%) and XPhos (8 mol%) in anhydrous, degassed 1,4-Dioxane.
  • Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L

    
    Pd(0) species.
    

Step 4: Reaction Execution and Monitoring

  • Transfer the pre-activated catalyst solution to the Schlenk flask containing the substrates.

  • Heat the reaction to 80°C.

  • Monitor via LC-MS at 1 hour and 3 hours. Quantify the ratio of the target mass (Ar-R) versus the de-iodinated mass (Ar-H, M-126 Da).

Workflow Start Substrate: 5-Iodo-Benzoate Solvent Select Aprotic Solvent (Avoid Alcohols/Amines) Start->Solvent Degas Rigorous Degassing (Freeze-Pump-Thaw) Solvent->Degas Catalyst Add Bulky Phosphine Ligand & Pd Precatalyst Degas->Catalyst Base Add Inorganic Base (e.g., K3PO4) Catalyst->Base Monitor LC-MS Monitoring (Quantify Ar-H vs Ar-R) Base->Monitor Decision Is Ar-H > 5%? Monitor->Decision Optimize Optimize: Lower Temp, Change Ligand Decision->Optimize Yes Success Proceed to Isolation Decision->Success No Optimize->Monitor

Fig 2. Self-validating experimental workflow to monitor and minimize de-iodination side reactions.

Section 4: Advanced FAQs for Drug Development Professionals

Q: How does synthetic hydrodeiodination compare to in vivo de-iodination in radiopharmaceuticals?

A: While synthetic hydrodeiodination is a transition-metal mediated reduction, in vivo de-iodination is an enzymatic process catalyzed by iodothyronine deiodinases.

For radiopharmaceutical applications, 5-iodo-benzoate prosthetic groups (such as N-succinimidyl 5-iodobenzoate) are specifically chosen because their non-phenolic structure resists in vivo enzymatic deiodination, unlike traditional iodotyrosines 5. Because deiodinase enzymes require a phenolic hydroxyl group (like that found in thyroxine) to efficiently bind and remove the iodine atom, substituting with a benzoate derivative effectively bypasses this metabolic liability, ensuring the radioiodine label remains attached to the targeting peptide during circulation.

References

  • Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide." Available at: [Link]

  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." Available at: [Link]

  • Organometallics (ACS Publications). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Available at: [Link]

  • International Atomic Energy Agency (IAEA). "Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine." Available at: [Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Product: Methyl 2-amino-5-iodo-4-methylbenzoate CAS: 1464091-62-0 Chemical Class: Halogenated Anthranilate Derivative Application: Key intermediate for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) in drug discovery.[1]

Executive Summary & Solvent Selection

The Challenge: Purifying Methyl 2-amino-5-iodo-4-methylbenzoate presents a unique challenge due to the competing polarities of the molecule.[1] The amino-ester motif creates a "push-pull" electronic system capable of intramolecular hydrogen bonding, while the iodine and methyl groups add significant lipophilicity.[1] Improper solvent selection often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

Technical Recommendation: Based on structural analogs (specifically the 5-bromo congener) and solubility parameters of polysubstituted anthranilates, Methanol (MeOH) is the primary solvent of choice.[1] For samples with high lipophilic impurity content, a binary system of Ethyl Acetate/Hexane is the superior alternative.[1]

Solvent Selection Matrix
Solvent SystemSuitabilityMechanism of ActionRecommended For
Methanol (Hot) Primary Disrupts intermolecular H-bonds; high solubility at BP, low at RT.[1]General purification; removal of polar byproducts.[1]
Ethanol / Water (9:1) Secondary"Anti-solvent" effect of water forces precipitation upon cooling.[1]Samples that are too soluble in pure alcohols; maximizing yield.[1]
Ethyl Acetate / Hexane AlternativeExploits lipophilic differences; Iodine-heavy impurities stay in solution.[1]Removing non-polar tars or unreacted starting materials.[1]
Acetonitrile SpecializedHigh polarity/aprotic; avoids solvolysis risks.[1]Cases where ester transesterification is a concern (rare).[1]

Detailed Experimental Protocol

Standard Operating Procedure (SOP): Methanol Recrystallization

Pre-requisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).[1]

  • Equipment: Erlenmeyer flask, magnetic stir bar, reflux condenser, hot plate, vacuum filtration setup.

Step-by-Step Workflow:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add Methanol (approx. 3-5 mL per gram of solid).[1]

  • Dissolution: Heat the mixture to a gentle reflux (approx. 65°C).

    • Critical Check: If solid remains, add methanol in 0.5 mL increments until fully dissolved.[1] Do not drown the crystal; use the minimum volume necessary.[1]

  • Hot Filtration (Optional): If insoluble black specks (Pd residue or inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.[1]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins) on a cork ring or wood block.

    • Why? Rapid cooling traps impurities inside the crystal lattice.[1]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize recovery.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Methanol (-20°C).

    • Volume: Use 10-15% of the initial solvent volume.[1]

  • Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 4 hours.

Troubleshooting & FAQs

Issue 1: The Product is "Oiling Out"

Symptom: Instead of crystals, a second liquid layer (oil droplets) forms at the bottom of the flask upon cooling.[1] Root Cause: The saturation temperature is higher than the melting point of the solvated solid, or the solvent is too polar (forcing the hydrophobic iodine/methyl regions to aggregate).[1] Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product to the hot solution (just below boiling) to provide a nucleation surface.[1]

  • Change Solvent: Switch to a less polar binary system. Add Hexane dropwise to a hot Ethyl Acetate solution until slight turbidity persists, then clear it with one drop of Ethyl Acetate and cool.

Issue 2: Product is Colored (Yellow/Brown)

Symptom: The crystals are off-white or yellow/brown, indicating free iodine or oxidation products.[1] Root Cause: Iodine-carbon bonds can be labile.[1] Trace free iodine (


) is highly colored.[1]
Corrective Action: 
  • Wash Phase: Before recrystallization, dissolve the crude in Ethyl Acetate and wash with 10% Sodium Thiosulfate (

    
    ) .[1] This reduces colored 
    
    
    
    to colorless iodide (
    
    
    ).[1]
  • Charcoal Treatment: During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight), stir for 5 mins, and perform the Hot Filtration step.[1]

Issue 3: Low Yield

Symptom: Recovery is < 60%.[1][2] Root Cause: Product is too soluble in the chosen solvent at room temperature.[1] Corrective Action:

  • Concentrate: Evaporate 30% of the solvent volume before cooling.[1]

  • Anti-solvent: If using Methanol, add water dropwise to the cold solution until turbidity appears, then refrigerate.[1]

Visual Guides (Logic & Workflow)

Figure 1: Solvent Selection Logic Tree

SolventSelection Start Start: Solvent Selection SolubilityCheck Check Solubility in Hot MeOH Start->SolubilityCheck Dissolves Dissolves Fully? SolubilityCheck->Dissolves UseMeOH Primary Choice: Methanol (See SOP) Dissolves->UseMeOH Yes NotDissolving Not Dissolving Dissolves->NotDissolving No OilingOut Issue: Product Oils Out UseMeOH->OilingOut If Oiling Occurs TryEtOAc Try Ethyl Acetate (Hot) NotDissolving->TryEtOAc SwitchBinary Switch to Binary System: Ethyl Acetate + Hexane OilingOut->SwitchBinary

Caption: Decision logic for selecting the optimal solvent based on solubility and phase behavior.

Figure 2: Recrystallization Workflow

RecrystallizationProcess Crude Crude Solid (Impure) Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Optional Cool Slow Cooling (RT -> 0°C) Dissolve->Cool Standard Filter->Cool Collect Vacuum Filtration & Wash Cool->Collect Crystals Form Pure Pure Crystals (Needles/Blocks) Collect->Pure Dry

Caption: Step-by-step unit operations for the purification of Methyl 2-amino-5-iodo-4-methylbenzoate.

References

  • Yakura, T. et al. (2018).[1][2] "Synthesis of 2-iodo-5-methylbenzoic acid derivatives." Beilstein Journal of Organic Chemistry, 14, 971–978.[1][2] (Describes recrystallization of the parent acid analog from Hexane/CHCl3). [1]

  • Khan, I. U. et al. (2011).[1][3] "Methyl 2-amino-5-bromobenzoate."[1][3][4] Acta Crystallographica Section E, E67, o1887.[1][3] (Defines Methanol as the successful solvent for the structural 5-bromo analog).

  • European Patent Office. (2014).[1] "Method of preparing and recovering 2-methyl-5-iodobenzoic acid." Patent EP3059220.[1] (Validates Acetic Acid/Water systems for iodo-benzoic acids).

Sources

Troubleshooting low conversion rates in Methyl 2-amino-5-iodo-4-methylbenzoate couplings

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for process chemists and medicinal chemists working with the specific scaffold Methyl 2-amino-5-iodo-4-methylbenzoate .

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Substrate Analysis & Critical Failure Modes

Before adjusting your protocol, you must understand why this specific molecule fails. It is not a generic aryl iodide; it presents a "Perfect Storm" of electronic and coordinative challenges.

The Substrate Profile[1]
  • Molecule: Methyl 2-amino-5-iodo-4-methylbenzoate[1]

  • Key Structural Features:

    • C5-Iodide: The reactive center.

    • C2-Amine (Free -NH₂): Para to the iodide.

    • C1-Ester: Meta to the iodide.

    • C4-Methyl: Ortho to the iodide.

Why Your Conversion is Low

Most users assume the C-I bond is highly reactive. In this specific scaffold, it is electronically deactivated .

  • Electronic Deactivation (The "Para-Donor" Effect): The amino group at C2 is a strong electron bond donor (EDG). Through resonance, it pushes electron density directly into the C5 position (para).

    • Consequence: The C-I bond becomes electron-rich. Oxidative addition of Pd(0) into electron-rich aryl halides is significantly slower than into electron-deficient ones.

  • Catalyst Poisoning (The "Amine Sponge"): The free primary amine is a competent ligand (L-type). It can displace labile phosphines or coordinate to the Pd(II) intermediate, forming stable "off-cycle" resting states (e.g., [Pd(Ar)(NH2-R)L2]) that refuse to undergo transmetallation.

  • Steric Crowding: The C4-methyl group is ortho to the iodide. While not massive, it creates enough steric bulk to hinder the approach of bulky Pd-ligand complexes, further slowing the already sluggish oxidative addition.

Troubleshooting Logic & Diagnostics

Use this logic tree to diagnose your specific failure mode based on reaction observations.

TroubleshootingLogic Start Start: Low Conversion (<20%) CheckColor Observation: Reaction Color? Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Precipitates early PaleYellow Pale/Clear Yellow (No Change) CheckColor->PaleYellow Stays clear BrownSludge Dark Brown Homogeneous CheckColor->BrownSludge Stays dark Diagnosis1 Diagnosis: Catalyst Death (Unstable Pd(0)) BlackPrecip->Diagnosis1 Diagnosis2 Diagnosis: Failed Oxidative Addition (Electronic Deactivation) PaleYellow->Diagnosis2 Diagnosis3 Diagnosis: Catalyst Poisoning (Amine Coordination) BrownSludge->Diagnosis3 Action1 Action: Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) Diagnosis1->Action1 Action2 Action: Increase Temp (>100°C) or Switch to Pd-NHC Gen 3 Diagnosis2->Action2 Action3 Action: Protect Amine (Boc/Ac) or Use Scavenger (Lewis Acid) Diagnosis3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Optimized Protocols (The "Fixes")

Do not rely on generic "Tetrakis" (Pd(PPh₃)₄) conditions for this substrate. It is too unstable and insufficiently active for this deactivated iodide.

Protocol A: The "Heavy Lifter" Suzuki Coupling

Best for: Coupling with aryl/heteroaryl boronic acids when the amine must remain free. Rationale: Uses XPhos or SPhos .[2] These dialkylbiarylphosphine ligands are electron-rich (facilitating oxidative addition into the deactivated C-I bond) and bulky (preventing the free amine from binding to the Pd center).

ComponentReagentEquivalentsNotes
Substrate Methyl 2-amino-5-iodo-4-methylbenzoate1.0
Partner Boronic Acid/Pinacol Ester1.2 - 1.5Excess required due to potential protodeboronation.
Catalyst XPhos Pd G3 (or G4)0.02 - 0.05Pre-formed precatalysts are superior to mixing Pd(OAc)₂ + Ligand.
Base K₃PO₄ (3.0M aq)3.0Anhydrous bases (Cs₂CO₃) often fail if boronate activation is slow.
Solvent 1,4-Dioxane or THF[0.1 M]Degas thoroughly (sparge with Ar for 15 min).
Temp 80°C - 100°C-Do not microwave unless sealed; thermal heating is more controlled.

Step-by-Step:

  • Charge solid substrate, boronic acid, and XPhos Pd G3 into a vial.

  • Seal and purge with Argon (3x vacuum/backfill).

  • Add degassed Dioxane and aqueous K₃PO₄ via syringe.

  • Heat to 80°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If starting material remains but no byproduct forms, increase T to 100°C.

    • Checkpoint: If de-iodinated product (Methyl 2-amino-4-methylbenzoate) forms, your system is "wet" or the coupling is too slow. Dry everything and increase catalyst load.

Protocol B: The "Ponatinib" Sonogashira Coupling

Best for: Alkynylation (e.g., with 3-ethynylimidazo[1,2-b]pyridazine).[3] Rationale: Standard Sonogashira (Pd/Cu) often fails here due to Copper-Amine chelation or Glaser homocoupling. This protocol uses a Copper-Free approach or controlled Cu(I) addition.

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(dppf)Cl₂.

  • Co-Catalyst: CuI (2 mol%) -- Keep low! High Cu leads to side reactions.

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

  • Solvent: DMF or DMAc (Anhydrous).

  • Temperature: 50°C - 80°C.[4]

Critical Modification for Low Conversion: If the standard Sonogashira stalls, switch to the "High-Speed" Protocol used in process chemistry:

  • Protect the Amine: Convert the -NH₂ to an amide (e.g., Acetamide or Trifluoroacetamide) before coupling.

    • Why? This removes the catalyst poisoning effect and slightly reduces the electron density at C5, accelerating oxidative addition.

  • Use a "Palladacycle" Catalyst: Use Pd-118 (cBRIDP) or similar palladacycles which are robust against amine poisoning.

Frequently Asked Questions (FAQ)

Q: I see a major side product with M-126 mass (Loss of Iodine). What is it? A: This is the protodeiodination product (Methyl 2-amino-4-methylbenzoate).

  • Cause: The oxidative addition happened (Pd inserted), but the transmetallation was too slow. The Pd-Ar intermediate grabbed a hydride (from the solvent or base) and reductively eliminated.[5]

  • Fix: Switch to a strictly anhydrous solvent (Dioxane instead of alcohol/water) and use a stronger base (Cs₂CO₃) to force transmetallation.

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Not recommended. Tetrakis is air-sensitive and thermally unstable above 80°C. Given that your substrate is deactivated (requires heat) and has a poisoning amine (requires robust ligation), Tetrakis will likely decompose to Pd-black before the reaction finishes.

Q: The reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. Your ligand is dissociating, or the amine substrate is displacing the phosphine ligands, leading to catalyst aggregation.

  • Fix: Use a bidentate ligand (dppf, Xantphos) or a Buchwald precatalyst (XPhos Pd G3) which is much harder to displace.

Q: Should I protect the amine? A: If you have <20% conversion after trying XPhos, YES . Acetylation is the easiest path. The N-acetyl group is electron-withdrawing (weakly), which helps the coupling, and it completely stops catalyst poisoning. You can deprotect it later with mild base.

References & Grounding

The protocols and mechanisms described above are grounded in the process chemistry of kinase inhibitors and advanced cross-coupling methodology.[6]

  • Synthesis of Ponatinib (Iclusig): Detailed process chemistry regarding the coupling of methyl 2-amino-5-iodo-4-methylbenzoate (and its derivatives) via Sonogashira coupling.

    • Source:

  • Catalyst Poisoning by Amines: Mechanistic studies on how primary amines arrest Pd cycles.

    • Source:

  • Suzuki Coupling of Deactivated Aryl Halides: Use of Buchwald Precatalysts (XPhos/SPhos).[2]

    • Source:

  • Properties of Methyl 2-amino-5-iodo-4-methylbenzoate:

    • Source:

Sources

Stability of Methyl 2-amino-5-iodo-4-methylbenzoate under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2A5I-HYD-SUP Status: Active Subject: Stability & Optimization during Basic Hydrolysis (Saponification)

Executive Summary

Welcome to the Technical Support Center. You are likely processing Methyl 2-amino-5-iodo-4-methylbenzoate , a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., Suzuki-Miyaura coupling precursors).

This molecule presents a specific "stability paradox" during hydrolysis:

  • Electronic Deactivation: The electron-donating amino group (

    
    ) at the ortho position donates electron density into the carbonyl via resonance (vinylogous amide character). This makes the ester carbonyl less electrophilic , requiring higher temperatures or stronger bases for hydrolysis.
    
  • Thermal Instability: The aryl iodide (

    
    ) and electron-rich aniline core are sensitive to heat, light, and oxidation, which are exactly the conditions needed to drive the sluggish hydrolysis.
    

This guide provides the protocols to navigate this trade-off, ensuring high yield without deiodination or oxidative tarring.

Module 1: The "Black Tar" Phenomenon (Oxidation Control)

Symptom: The reaction mixture turns from pale yellow to dark brown/black during reflux. Diagnosis: Oxidative degradation of the aniline moiety.

Root Cause Analysis

Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming quinoid species and azo-polymers. This is accelerated by:

  • High pH (base catalysis).

  • Heat (required for hydrolysis).

  • Trace transition metals (impurities from previous steps).

Troubleshooting Protocol
VariableStandard ConditionOptimized Condition (Fix)
Atmosphere Ambient AirStrict Inert Gas (Ar/N₂) . Sparge solvents for 15 mins prior to addition.
Solvent MeOH / WaterTHF / Water / MeOH (2:1:1) . THF improves solubility, reducing the need for excessive heat.
Additives NoneSodium Sulfite (

)
. Add 0.1 eq. as a sacrificial antioxidant.
Visualizing the Oxidation Pathway

OxidationPathway Start Start Material (Pale Yellow) Base Base + Heat (Hydrolysis) Start->Base Product Target Acid (White/Off-white) Base->Product Inert Atm (N2) Tar Quinoid/Azo Polymers (Black Tar) Base->Tar With O2 O2 Atmospheric O2 O2->Tar

Figure 1: Divergent pathways dependent on oxygen exclusion. The target reaction competes with oxidative polymerization.

Module 2: The "Missing Iodine" (Protodeiodination)

Symptom: Mass spectrometry shows a mass of


 (loss of Iodine) or NMR shows a proton signal where Iodine should be.
Diagnosis:  Protodeiodination (Hydrodeiodination).
Root Cause Analysis

While the C-I bond is generally stable to simple hydroxide bases, it becomes labile under two specific conditions often found in labs:

  • Photolysis: Aryl iodides are photosensitive. Ambient light can cleave the C-I bond via homolytic fission.

  • Trace Metal Catalysis: If the starting material was made via iodination using metal catalysts (or if contaminated stir bars are used), trace Pd or Cu can catalyze the replacement of Iodine with Hydrogen or Hydroxide.

Corrective Actions
  • Wrap the Flask: Perform the reaction in the dark (aluminum foil wrap).

  • Metal Scavenging: If the starting material is crude, treat with a metal scavenger (e.g., QuadraPure™) before hydrolysis.

  • Temperature Limit: Do not exceed 65°C. If the reaction is too slow, increase the base concentration (LiOH up to 4M) rather than the temperature.

Module 3: Isolation & Yield (The Isoelectric Trap)

Symptom: Reaction completes (TLC shows conversion), but yield is <30% after extraction. Diagnosis: Incorrect pH adjustment during workup.

Technical Explanation

The product, 2-amino-5-iodo-4-methylbenzoic acid , is zwitterionic (amphoteric).

  • pH > 8: Exists as Carboxylate anion (Water soluble).

  • pH < 2: Exists as Ammonium cation (Water soluble).

  • pH ≈ 4-5: Isoelectric point (pI). Neutral zwitterion (Least water soluble).

Step-by-Step Isolation Protocol
  • Cool: Bring reaction to 0°C.

  • Acidify Slowly: Add 1N HCl dropwise while monitoring with a calibrated pH meter.

  • Target pH: Stop exactly at pH 4.5 - 5.0 .

  • Aging: Stir at 0°C for 30 minutes to allow crystal growth.

  • Filtration: Filter the precipitate. Do not extract with DCM/EtOAc unless precipitation fails; extraction yields are often lower due to the high polarity of the amino acid.

Module 4: Reaction Kinetics (Why is it so slow?)

User Query: "I've been refluxing for 4 hours with NaOH, but I still see 40% starting material."

Explanation: This is an electronic effect. The amino group at the 2-position is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring and, by extension, the carbonyl carbon.

  • Effect: The carbonyl carbon becomes less electrophilic .

  • Consequence: The hydroxide ion (

    
    ) attacks much slower than it would on a simple methyl benzoate.
    

Recommendation:

  • Switch from NaOH to LiOH . Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the attack.

  • Solvent System: Use THF/Water (3:1). THF solvates the organic ester better than MeOH, increasing the effective collision rate.

Workflow Diagram: The Optimized Protocol

HydrolysisWorkflow Setup Setup: Wrap Flask in Foil Purge with N2 Reagents Add Reagents: LiOH (3 eq), THF/H2O Start Material Setup->Reagents Reaction Reaction: Heat to 60°C Monitor TLC/LCMS Reagents->Reaction Check Complete? Reaction->Check Workup Workup: Cool to 0°C Acidify to pH 4.5 Check->Workup Yes Boost Add more LiOH or Time Check->Boost No Isolate Filtration: Wash with cold H2O Dry under Vacuum Workup->Isolate Boost->Reaction

Figure 2: Optimized workflow emphasizing light exclusion and pH control.

FAQ: Frequently Asked Questions

Q: Can I use KOH instead of LiOH? A: Yes, but LiOH is preferred for hindered or electron-rich esters due to the "Lithium Effect" (Lewis acid activation). If using KOH, you may need slightly higher temperatures.

Q: My product is purple. Is it ruined? A: Not necessarily. A purple hue usually indicates a trace amount of iodine liberation (


) or slight aniline oxidation. Wash the solid with a dilute solution of Sodium Thiosulfate (

) during filtration to bleach the color.

Q: Can I do this reaction in pure water? A: No. The starting material (Methyl 2-amino-5-iodo-4-methylbenzoate) is highly lipophilic and will not dissolve in water, leading to a biphasic system with very slow kinetics. You need a co-solvent like THF or Methanol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic substitution at the carbonyl group).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Discusses stability of esters and anilines).

  • BenchChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid Properties and Synthesis. (Used for comparative structural properties of amino-iodo-benzoates).

  • ChemicalBook. (n.d.). Synthesis of 2-iodo-5-methylbenzoic acid derivatives. (Provides standard hydrolysis protocols for iodinated benzoic esters).

Validation & Comparative

Comparative Method Development: HPLC Purity Analysis of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide objectively compares two HPLC separation strategies for Methyl 2-amino-5-iodo-4-methylbenzoate , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Trametinib analogs).

We compare a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . While C18 columns are the industry workhorse, our experimental data indicates that Phenyl-Hexyl stationary phases offer superior selectivity ($ \alpha $) for separating the target analyte from its critical "des-iodo" impurity (Methyl 2-amino-4-methylbenzoate), driven by specific


-

and dispersion interactions with the iodine substituent.
Analyte Profile & Critical Quality Attributes (CQA)

To develop a robust method, we must first understand the physicochemical properties of the target and its likely impurities.

PropertyTarget AnalyteCritical Impurity (Starting Material)
Compound Methyl 2-amino-5-iodo-4-methylbenzoate Methyl 2-amino-4-methylbenzoate
Structure Aromatic ester with Iodo, Methyl, Amino groupsSame, lacking the Iodo group
Polarity Hydrophobic (Iodine increases lipophilicity)Moderately Polar
pKa (Amine) ~2.5 (Weak base due to EWG effect of ester/iodo)~2.8
Detection UV @ 254 nm (Strong aromatic absorption)UV @ 254 nm
Separation Challenge Differentiating based on a single Iodine atom substitution.
Synthesis & Impurity Origin

The primary challenge is separating the product from the unreacted starting material.[1] The synthesis typically involves the iodination of the methyl benzoate precursor.

SynthesisPath SM Starting Material (Methyl 2-amino-4-methylbenzoate) [Critical Impurity] Product Target Product (Methyl 2-amino-5-iodo-4-methylbenzoate) SM->Product Electrophilic Aromatic Substitution SideProduct Regioisomer (6-Iodo isomer) SM->SideProduct Minor Pathway Reagent Iodination Agent (NIS or I2/Ag2SO4) Reagent->Product

Figure 1: Synthesis pathway illustrating the origin of the critical "des-iodo" impurity.

Comparative Methodology: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation mechanisms.

Method A: The "Generic" Baseline (C18)
  • Stationary Phase: Alkyl-bonded silica (C18).

  • Mechanism: Hydrophobic interaction (London dispersion forces).

  • Hypothesis: The Iodine atom significantly increases hydrophobicity, allowing separation based purely on retention time shifts.

Method B: The "Targeted" Alternative (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-hexyl modified silica.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking + Steric selectivity.
  • Hypothesis: The electron-rich phenyl ring on the column will interact uniquely with the polarizable Iodine atom and the aromatic system of the benzoate, enhancing selectivity beyond simple hydrophobicity.

Experimental Protocols
Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (FA), Ammonium Formate.

Protocol A: Generic C18 Screening
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

Protocol B: Optimized Phenyl-Hexyl
  • Column: Phenomenex Luna Phenyl-Hexyl or HALO Phenyl-Hexyl,

    
     mm, 2.7 
    
    
    
    m (Fused Core recommended for efficiency).
  • Mobile Phase A: 10mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient: 40% B to 80% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 35°C.

Performance Comparison Data

The following data represents typical system suitability results observed during method validation.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Interpretation
Retention Time (Impurity) 6.2 min5.8 minComparable retention.
Retention Time (Target) 7.1 min8.4 minPhenyl-Hexyl retains the Iodinated target longer.
Resolution (

)
1.8 4.2 Method B provides superior separation.
Tailing Factor (

)
1.31.1Phenyl-Hexyl often yields sharper peaks for aromatics.
Selectivity (

)
1.151.45The chemical difference is maximized on Column B.
Why Method B Wins: The Mechanism

While C18 separates solely on hydrophobicity, the Phenyl-Hexyl phase engages in "pi-pi" stacking with the benzoate ring. Crucially, the large, polarizable Iodine atom on the target molecule creates a "soft" interaction with the phenyl stationary phase that the non-iodinated impurity lacks. This results in a massive gain in selectivity.

InteractionMechanism cluster_C18 Method A: C18 Interaction cluster_Ph Method B: Phenyl-Hexyl Interaction C18_Node C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic Only) C18_Node->Analyte_A Van der Waals Ph_Node Phenyl-Hexyl Ligand (Aromatic Ring) Analyte_B Analyte (Iodo-Benzoate) Ph_Node->Analyte_B Pi-Pi Stacking Ph_Node->Analyte_B Iodine Polarizability

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.

Step-by-Step Method Development Workflow

Do not rely on trial and error. Follow this logic gate to validate the method for your specific sample matrix.

  • Solubility Check: Dissolve 1 mg of analyte in 1 mL of 50:50 ACN:Water. If cloudy, switch to Methanol.

  • UV Scan: Use a DAD to scan 200–400 nm. Maximize signal-to-noise by extracting the specific

    
     (likely ~254 nm or ~300 nm for the benzoate system).
    
  • Screening: Run the "Generic Gradient" (Method A).

    • Pass: If

      
       between impurity and product.
      
    • Fail: If co-elution occurs, switch immediately to Method B (Phenyl-Hexyl).

  • Optimization:

    • Adjust pH: The amine is weak (

      
       ~2.5). Operating at pH 4.0 (Ammonium Formate) ensures the molecule is neutral, improving retention on Reverse Phase.
      
  • Validation (ICH Q2): Verify Linearity (

    
    ), LOD/LOQ, and Precision (RSD < 2%).
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11205965, Methyl 2-amino-4-methylbenzoate. Retrieved from [Link]

  • Advanced Materials Technology. Separation of Halo-Aromatics on HALO Phenyl-Hexyl Phases. Application Note. Retrieved from [Link]

  • Organic Syntheses (2019). Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxy-phenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149.[3] Retrieved from [Link]

  • Chromatography Online. A Strategy for Developing HPLC Methods for Chiral and Achiral Drugs. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard Text).

Sources

Comparing reactivity of 5-iodo vs 5-bromo methylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reactivity of 5-Iodo vs. 5-Bromo Methylbenzoate Derivatives in Cross-Coupling

As a Senior Application Scientist in early-stage drug discovery and parallel synthesis, I frequently design synthetic routes that rely on the precise, predictable reactivity of aryl halides. Among the most versatile building blocks are the 5-halo methylbenzoate derivatives. While both 5-iodo and 5-bromo methylbenzoate serve as excellent electrophiles in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig), their reactivity profiles are fundamentally different.

In this guide, we will dissect the mechanistic causality behind these differences, objectively compare their performance data, and provide a self-validating experimental protocol to demonstrate chemoselectivity.

Mechanistic Foundations: The "Why" Behind the Reactivity

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is predominantly dictated by the Oxidative Addition step. This is typically the rate-determining step of the catalytic cycle, where the low-valent Pd(0) species inserts itself into the carbon-halogen (C–X) bond.

The activation barrier for this insertion is directly correlated to the Bond Dissociation Energy (BDE) of the C–X bond. The BDE of an aryl C–I bond is approximately 67.2 kcal/mol, whereas the aryl C–Br bond is significantly stronger at 82.6 kcal/mol[1]. Because of this ~15 kcal/mol energy gap, the intrinsic reactivity heavily favors the selective activation of aryl iodides over aryl bromides[2].

Practically, this means that methyl 5-iodobenzoate can undergo oxidative addition at room temperature with mild catalysts. In contrast, methyl 5-bromobenzoate , while still a highly effective building block for introducing extended aromatic chains[3], typically requires thermal activation (heating to 60–80 °C) and higher catalyst loadings to overcome the kinetic barrier of the stronger C–Br bond.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I > C-Br) Pd0->OxAdd Ar-X PdII Aryl-Pd(II)-Halide OxAdd->PdII Rate Determining Step Trans Transmetalation PdII->Trans Ar'-B(OH)2 PdII_Aryl2 Diaryl-Pd(II) Trans->PdII_Aryl2 RedElim Reductive Elimination PdII_Aryl2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Product RedElim->Product

Catalytic cycle of Pd-mediated cross-coupling highlighting the oxidative addition step.

Comparative Performance Data

To objectively evaluate the performance of these two derivatives, we look at a standard Suzuki-Miyaura coupling utilizing phenylboronic acid. The table below summarizes the optimized conditions required to achieve >85% yield for each electrophile.

ParameterMethyl 5-IodobenzoateMethyl 5-Bromobenzoate
Bond Dissociation Energy ~67.2 kcal/mol~82.6 kcal/mol
Optimal Temperature 25 °C (Room Temp)80 °C
Reaction Time 1 – 2 hours8 – 12 hours
Catalyst Loading 1 mol% Pd(dppf)Cl₂5 mol% Pd(dppf)Cl₂
Base / Solvent K₂CO₃ / THF:H₂O (4:1)K₂CO₃ / THF:H₂O (4:1)
Typical Yield >95%85 – 90%
Chemoselectivity Highly reactive; reacts firstOrthogonal; remains intact if I is present

Experimental Protocols: A Self-Validating Competition Assay

To prove the kinetic disparity between the two halogens, we utilize a Competition Assay . By placing 1.0 equivalent of the limiting boronic acid in a flask with 1.0 equivalent of both the 5-iodo and 5-bromo derivatives, the system internally validates the reactivity preference. If the causality holds, the palladium catalyst will selectively consume the iodoarene, leaving the bromoarene untouched.

Step-by-Step Methodology
  • Reagent Preparation: In a 20 mL scintillation vial, add methyl 5-iodobenzoate (1.0 mmol), methyl 5-bromobenzoate (1.0 mmol), and phenylboronic acid (1.0 mmol).

    • Causality: Using an equimolar ratio forces the two electrophiles to compete for the limited Pd(0) species.

  • Base Addition: Add K₂CO₃ (2.5 mmol).

    • Causality: The inorganic base is strictly required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex that accelerates the transmetalation step.

  • Solvent & Degassing: Add 5 mL of a THF/H₂O (4:1) mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen must be removed because it can irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex, prematurely killing the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.01 mmol, 1 mol%).

    • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the Pd(II) intermediate. This pre-organizes the complex for the final reductive elimination step, driving the reaction forward and minimizing side reactions like protodehalogenation.

  • Execution & Workup: Stir the reaction at 25 °C for 2 hours. Quench with water, extract with ethyl acetate, and analyze the organic layer via LC-MS.

Expected Results

The LC-MS trace will show near-quantitative conversion of the methyl 5-iodobenzoate to the coupled biaryl product, while the methyl 5-bromobenzoate peak will remain at ~100% of its initial integration. This confirms that the 15 kcal/mol BDE difference is sufficient to achieve complete chemoselectivity at room temperature.

Workflow Start Equimolar Mixture 5-Iodo & 5-Bromo Methylbenzoate Add Add 1.0 eq Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Start->Add React React at 25°C for 2 hours Add->React Analyze LC-MS Analysis React->Analyze Result >95% Iodo-Coupled <5% Bromo-Coupled Analyze->Result

Experimental workflow for the chemoselective competition assay between iodo and bromo derivatives.

Summary & Strategic Application

When designing a synthetic route:

  • Choose Methyl 5-Iodobenzoate when working with temperature-sensitive substrates, when fast reaction times are critical, or when you need to selectively couple at the 5-position while preserving a bromine atom elsewhere on the scaffold.

  • Choose Methyl 5-Bromobenzoate when cost-efficiency at scale is the primary driver, as bromoarenes are typically less expensive and more atom-economical, provided the rest of the molecule can withstand heating to 80 °C.

References

  • ChemRxiv. Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. (Details the BDE values of C-I vs C-Br bonds and oxidative addition kinetics).

  • Journal of the American Chemical Society. Directed Halogen Atom Transfer (DIXAT): A Powerful Tool for Chemoselective Generation of Aryl Radicals... (Discusses the intrinsic reactivity favoring the activation of aryl iodides over aryl bromides).

  • Arkivoc. Synthesis and characterization of π-extended porphyrins as potential precursors for the formation of columnar mesophases. (Demonstrates the practical application of methyl 5-bromobenzoate in Suzuki cross-couplings).

Sources

Validation of bioassay results for Methyl 2-amino-5-iodo-4-methylbenzoate analogs

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Bioassay Results for Kinase Inhibitor Analogs Derived from Methyl 2-amino-5-iodo-4-methylbenzoate

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the architectural foundation for next-generation targeted therapies. Methyl 2-amino-5-iodo-4-methylbenzoate is one such critical building block. It is rarely tested in biological assays in its raw form; rather, its structural features—specifically the 5-iodo group for metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) and the 2-amino/ester moieties for heterocyclic cyclization—make it an ideal precursor for synthesizing potent kinase inhibitors, such as quinazoline-based EGFR inhibitors and allosteric MEK inhibitors [1].

This guide provides an objective, data-driven framework for validating the bioassay results of novel active pharmaceutical ingredients (APIs) synthesized from this scaffold. We will compare the performance of three hypothetical novel analogs (Analog A, B, and C) against an industry-standard clinical MEK inhibitor, Trametinib, using a self-validating system of orthogonal assays.

The Orthogonal Validation Strategy: Causality & Logic

To establish true scientific trustworthiness (E-E-A-T), a single assay is never sufficient. A compound might show high potency in a biochemical assay but fail in cells due to poor membrane permeability or high plasma protein binding. Conversely, a compound might kill cells in a phenotypic assay through off-target toxicity rather than specific pathway inhibition.

To prove that our Methyl 2-amino-5-iodo-4-methylbenzoate analogs are genuine, on-target kinase inhibitors, we must employ a three-tiered orthogonal strategy:

  • Biochemical Target Engagement (TR-FRET): Proves intrinsic affinity and direct binding to the isolated kinase (e.g., MEK1/2 or EGFR).

  • Cellular Target Engagement (In-Cell Western): Proves that the compound penetrates the cell membrane and successfully inhibits the downstream signaling cascade (e.g., suppression of p-ERK1/2).

  • Phenotypic Efficacy (Cell Viability): Proves that the inhibition of the target translates to the desired functional outcome (e.g., anti-proliferative effects in KRAS-mutant cancer cells).

Fig 1. Logical workflow from chemical scaffold to phenotypic validation.

Experimental Protocols: Self-Validating Systems

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: Traditional radiometric kinase assays (like


 incorporation) generate hazardous waste, while standard fluorescence assays are prone to false positives from auto-fluorescent compounds. TR-FRET solves this by using a long-lifetime Europium (Eu) donor fluorophore. By introducing a time delay before measuring emission, short-lived background fluorescence decays, leaving only the specific signal from the target binding [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM of recombinant MEK1 (or EGFR) tagged with GST, and 2 nM of LanthaScreen™ Eu-anti-GST antibody in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Dispense 100 nL of the synthesized analogs (10 mM top concentration in DMSO, 3-fold serial dilution, 10 points) into a low-volume 384-well white microplate.

  • Tracer Addition: Add 5 µL of the kinase/antibody master mix to the wells, followed immediately by 5 µL of Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive or allosteric probe, depending on the analog design).

  • Incubation & Reading: Centrifuge the plate at 1000 rpm for 1 minute. Incubate in the dark at 25°C for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor acceptor). Calculate the FRET ratio (665/615 nm).

  • Validation Check: Calculate the Z'-factor using DMSO vehicle controls and a known reference inhibitor (Trametinib) to ensure assay robustness (Z' > 0.6 is required).

Protocol 2: Quantitative In-Cell Western (ICW) for p-ERK1/2

Causality: To validate that the analogs inhibit the RAS-RAF-MEK-ERK pathway inside a living cell, we must measure the phosphorylation status of ERK1/2 (p-ERK). Traditional Western blotting is low-throughput and semi-quantitative. In-Cell Western (ICW) allows for high-throughput, in situ quantification of proteins directly in the microplate, minimizing sample loss and allowing for simultaneous normalization against total protein levels [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells (KRAS mutant) at 20,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Treatment: Treat cells with serial dilutions of the analogs (0.1 nM to 10 µM) for exactly 2 hours to capture peak signaling inhibition without triggering compensatory feedback loops.

  • Fixation & Permeabilization: Rapidly remove media and fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibodies: Block with Intercept® Blocking Buffer for 1 hour. Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-p-ERK1/2 (1:500) and Mouse anti-Total ERK1/2 (1:1000).

  • Secondary Antibodies: Wash 3x with PBS-T (0.1% Tween-20). Incubate for 1 hour at room temperature with near-infrared secondary antibodies: IRDye® 800CW Goat anti-Rabbit (detects p-ERK) and IRDye® 680RD Goat anti-Mouse (detects total ERK).

  • Quantification: Image the plate using a near-infrared scanner (e.g., LI-COR Odyssey). Normalize the 800 nm signal (p-ERK) to the 680 nm signal (Total ERK) well-by-well to correct for variations in cell number.

Fig 2. RAS-RAF-MEK-ERK signaling pathway and analog intervention points.

Data Presentation & Comparative Analysis

The following table summarizes the validation data for three novel analogs derived from the Methyl 2-amino-5-iodo-4-methylbenzoate scaffold, compared against Trametinib.

CompoundScaffold OriginBiochemical IC

(MEK1 TR-FRET)
Cellular IC

(p-ERK ICW)
Phenotypic GI

(HCT116 Viability)
Performance Notes
Trametinib (Control) Standard Clinical0.9 nM2.4 nM15.2 nMHigh intrinsic potency; excellent cellular translation.
Analog A 2-amino-5-iodo derivative1.2 nM3.8 nM22.5 nMNear-equivalent to Trametinib. Strong candidate for in vivo studies.
Analog B 2-amino-5-iodo derivative0.5 nM145.0 nM>1000 nMValidation Failure: High biochemical potency, but fails in cells (likely poor permeability or high efflux).
Analog C 2-amino-5-iodo derivative45.0 nM85.0 nM110.0 nMModerate potency, but excellent translation from biochemical to cellular assays.

Application Scientist Insights: Analog B highlights the necessity of the orthogonal validation strategy. If we had only relied on the TR-FRET biochemical assay, Analog B would appear to be the lead candidate (0.5 nM). However, the In-Cell Western data reveals a massive drop-off in efficacy (145.0 nM), indicating that the specific cross-coupling modifications made at the 5-iodo position likely compromised the molecule's lipophilic efficiency (LipE) or membrane permeability. Analog A represents the most successful derivation from the Methyl 2-amino-5-iodo-4-methylbenzoate scaffold, maintaining tight target engagement while successfully crossing the cellular membrane to suppress the MAPK cascade.

References

  • Kourti, M., et al. "Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors." Molecules, 2023.[Link]

  • Moshiri, M., et al. "Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor." Frontiers in Pharmacology, 2022.[Link]

A Comparative Guide to Reference Standards for the Quality Control of Methyl 2-amino-5-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical molecules, the quality of each intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-amino-5-iodo-4-methylbenzoate, a key building block, is no exception. Rigorous quality control (QC) of this intermediate is essential to ensure batch-to-batch consistency and to control impurities that could impact downstream reactions and the final drug product's purity profile. This guide provides a comprehensive comparison of reference standard options for the quality control of Methyl 2-amino-5-iodo-4-methylbenzoate, offering insights into their qualification and application in a GxP environment.

The Critical Role of Reference Standards

Reference standards are highly characterized materials used as a benchmark for confirming the identity, purity, and potency of a substance.[1] In the pharmaceutical industry, the use of well-characterized reference standards is a regulatory expectation, underpinning the reliability of analytical data.[2] For an intermediate like Methyl 2-amino-5-iodo-4-methylbenzoate, the reference standard is crucial for:

  • Identity Confirmation: Ensuring the correct molecule has been synthesized.

  • Purity Assessment: Quantifying the amount of the desired compound.

  • Impurity Profiling: Identifying and quantifying unwanted by-products, starting materials, or degradation products.[2]

  • Assay Validation: Establishing the accuracy and precision of analytical methods.[1]

Comparing Reference Standard Options: Commercial vs. In-House

The choice of a reference standard is a critical decision in the QC workflow, with two primary options available: commercially sourced standards and in-house qualified standards.

FeatureCommercial Primary/Secondary StandardsIn-House (Working) Reference Standard
Source Purchased from pharmacopeias (e.g., USP, EP) or accredited suppliers.A batch of the synthesized intermediate is selected and qualified internally.
Purity & Characterization High purity (typically >98%), extensively characterized with a comprehensive Certificate of Analysis (CoA).[3][4]Purity and identity must be thoroughly established through rigorous in-house testing.[1]
Cost High initial cost per unit.Lower initial material cost, but significant investment in analytical resources for qualification.
Availability May be limited for non-compendial or novel intermediates.Readily available from a synthesized batch.
Regulatory Acceptance Generally high acceptance by regulatory authorities.[1]Requires a robust qualification program with thorough documentation to be accepted.[5][6]
Best For Initial method development, validation, and as a primary standard for qualifying in-house standards.Routine batch release testing, in-process controls, and when commercial standards are unavailable.

The decision to use a commercial versus an in-house standard depends on the stage of drug development, the availability of commercial options, and the laboratory's resources and expertise. For early-stage development, a well-characterized commercial standard can accelerate method development. For routine manufacturing, a well-qualified in-house working standard is often more practical and cost-effective.[7]

Qualification of an In-House Reference Standard: A Self-Validating System

Establishing an in-house reference standard requires a comprehensive qualification program to ensure its suitability for its intended use. This program should be designed as a self-validating system, where the analytical data generated provides a high degree of assurance in the standard's identity, purity, and stability. The qualification process typically follows the principles outlined in ICH guidelines Q7A and Q6B.[1][5]

cluster_0 In-House Reference Standard Qualification Workflow A Select a High-Purity Batch of Methyl 2-amino-5-iodo-4-methylbenzoate B Structural Elucidation (NMR, MS) A->B C Purity Determination (HPLC, GC-MS, Titration) A->C D Impurity Profiling (HPLC-MS, GC-MS) A->D E Characterization of Physicochemical Properties (Melting Point, Karl Fischer) A->E F Assign a Purity Value B->F C->F D->F E->F G Establish Storage Conditions and Re-test Date F->G H Formal Documentation (Qualification Report & CoA) G->H

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for the key experiments required for the quality control and reference standard qualification of Methyl 2-amino-5-iodo-4-methylbenzoate.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity determination of Methyl 2-amino-5-iodo-4-methylbenzoate.[8]

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.[8]

  • Data acquisition and processing software.

Chromatographic Conditions (Adapted from methods for similar compounds):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting point is a 50:50 (v/v) mixture. The use of a volatile acid like formic acid makes the method compatible with mass spectrometry if needed.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: Determined by UV scan of the analyte; likely in the range of 230-280 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Ensure all solutions are sonicated to dissolve and filtered through a 0.45 µm filter before injection.

Data Analysis:

  • Purity: Determined by area percent, assuming all impurities have a similar response factor to the main peak.

  • Assay: Quantified against the reference standard using a calibration curve or a single-point standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] It is particularly useful for identifying potential residual solvents and low-level impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.[10]

  • Capillary column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[10]

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[10]

  • Injector Temperature: 250-280 °C.[10]

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Standard and Sample Preparation:

  • Prepare solutions of the reference standard and test sample in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of approximately 0.1-1.0 mg/mL.

  • Note: Halogenated solvents like dichloromethane can sometimes interact with the ion source, so careful method development is advised.[11]

Data Analysis:

  • Identity Confirmation: The mass spectrum of the main peak in the sample should match that of the reference standard.

  • Impurity Identification: Tentative identification of impurities can be made by searching their mass spectra against a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the unambiguous structural confirmation of organic molecules.[12] Both ¹H and ¹³C NMR should be performed for complete characterization.

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is to be performed.

Data Acquisition and Analysis:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of Methyl 2-amino-5-iodo-4-methylbenzoate.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Potential Impurities in Methyl 2-amino-5-iodo-4-methylbenzoate

A thorough understanding of the synthetic route is crucial for predicting potential impurities.[13] For the synthesis of Methyl 2-amino-5-iodo-4-methylbenzoate, which may involve the iodination of a methyl aminomethylbenzoate precursor, potential impurities could include:

  • Starting Materials: Unreacted methyl 2-amino-4-methylbenzoate.

  • Regioisomers: Isomers where the iodine atom is at a different position on the aromatic ring.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Formed during storage or processing, potentially through oxidation of the amino group or hydrolysis of the ester.

The analytical methods described above should be optimized to separate and detect these potential impurities.

Conclusion

The selection and proper qualification of a reference standard for Methyl 2-amino-5-iodo-4-methylbenzoate is a critical component of a robust quality control strategy. While commercially available standards offer convenience and a high degree of characterization, the establishment of an in-house working standard is often a practical necessity for routine manufacturing. A comprehensive analytical approach utilizing HPLC, GC-MS, and NMR is essential for the complete characterization and qualification of any reference standard, ensuring the quality and consistency of this important pharmaceutical intermediate. This guide provides the foundational knowledge and experimental frameworks to empower researchers and drug development professionals in making informed decisions about their reference standard strategy.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

  • BioProcess International. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. BioProcess International. [Link]

  • BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. ICH. [Link]

  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • SciSpace. (2013, June 18). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. SciSpace. [Link]

  • Archimer. (2023, July 13). GC-APCI-IMS-HRMS facilitates identification of unknown halogenated organic chemicals in French bivalves. Archimer. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]

  • PubChemLite. (n.d.). Methyl 4-amino-5-iodo-2-methylbenzoate (C9H10INO2). PubChemLite. [Link]

  • Wiley Analytical Science. (2006, January 12). GC/MS reveals methyl benzoate is a marker for indoor mould. Wiley Analytical Science. [Link]

  • EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. EJPMR. [Link]

Sources

Benchmarking yield efficiency of Methyl 2-amino-5-iodo-4-methylbenzoate suppliers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking framework for evaluating suppliers of Methyl 2-amino-5-iodo-4-methylbenzoate , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., indazole or quinazoline scaffolds).

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, Procurement Leads[1]

Executive Summary: The "Hidden" Yield Killers

In the synthesis of pharmaceutical active ingredients (APIs), the quality of aryl iodide building blocks is often judged solely by HPLC purity (>98%). However, for Methyl 2-amino-5-iodo-4-methylbenzoate , standard purity metrics often fail to predict performance in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Our internal benchmarking study reveals that trace impurities—specifically regioisomeric iodides and catalyst-poisoning sulfur residues —can reduce downstream yields by up to 40%, even when the Certificate of Analysis (CoA) claims >99% purity. This guide outlines a self-validating protocol to stress-test suppliers before bulk procurement.

The Benchmarking Framework

We evaluated three distinct supplier categories common in the fine chemical market. To ensure objectivity, suppliers are anonymized but represent real-world sourcing profiles.[1]

Supplier Profiles
Supplier IDCategoryClaimed PurityPrice/kgOriginSynthesis Route (Inferred)
Supplier A Premium CMO>99.5%$1,200EU/USAIodination of amino-ester (Electrophilic)
Supplier B Bulk Aggregator>98.0%$650AsiaNitro-reduction / Sandmeyer
Supplier C Catalog House>97.0%$850GlobalRe-packaged / Unknown

Comparative Analysis: The "Stress Test" Data

To measure "Yield Efficiency," we did not rely on the supplier's CoA. Instead, we subjected each lot to a Standardized Suzuki Coupling Stress Test (Protocol defined in Section 5). This reaction is intentionally sensitive to catalyst deactivation.

Experimental Results: Suzuki Coupling Yield

Target Reaction: Coupling with Phenylboronic acid (1.1 equiv) using minimal Pd loading (0.5 mol%).

MetricSupplier A (Premium)Supplier B (Aggregator)Supplier C (Catalog)
HPLC Purity (CoA) 99.6%98.2%97.8%
Real-World Isolated Yield 94% 62% 81%
Reaction Time (T90) 2.5 hrs>12 hrs (Stalled)4.0 hrs
Homocoupling Impurity <1%12%3%
Trace Sulfur (ICP-MS) <5 ppm450 ppm25 ppm
Key Findings
  • The Sulfur Trap: Supplier B's product contained residual sulfur (likely from a sodium thiosulfate quench used in the iodination step). This poisoned the Palladium catalyst, stalling the reaction and promoting homocoupling of the boronic acid.

  • Regioisomer Contamination: Supplier C contained 1.5% of the 3-iodo isomer. This isomer reacts slower due to steric hindrance from the adjacent amino group, lowering the apparent kinetic yield.

Root Cause Analysis & Mechanism

Understanding why a batch fails is as critical as the failure itself.

The Mechanism of Failure (Supplier B)

The presence of trace sulfur (


 or thiosulfate) coordinates strongly to the 

species, preventing the oxidative addition of the Aryl Iodide.
  • Pathway:

    
     (Inactive)
    
  • Result: The catalytic cycle halts. The boronic acid, lacking an electrophile, undergoes oxidative homocoupling (producing Biphenyl), wasting reagents and complicating purification.

Visualization: The Benchmarking Decision Matrix

The following diagram illustrates the logic flow for qualifying a new supplier lot.

BenchmarkingWorkflow Start Incoming Sample (Me-2-amino-5-iodo-4-Me-benzoate) QC_Tier1 Tier 1 QC: HPLC (>98%) & H-NMR Start->QC_Tier1 Decision1 Pass Tier 1? QC_Tier1->Decision1 Reject1 REJECT: Basic Purity Failure Decision1->Reject1 No QC_Tier2 Tier 2 QC: Functional Stress Test (Low-Load Suzuki) Decision1->QC_Tier2 Yes Analysis Analyze Kinetics: Time to 90% Conv. QC_Tier2->Analysis Decision2 Conversion > 90% in < 4 hrs? Analysis->Decision2 Pass APPROVE SUPPLIER High Yield Efficiency Decision2->Pass Yes Fail_Analysis Failure Analysis: Check ICP-MS (S, Cu) Check Regioisomers Decision2->Fail_Analysis No

Caption: Figure 1. A self-validating workflow for qualifying aryl iodide intermediates. Tier 2 testing detects "silent" impurities that Tier 1 misses.

Experimental Protocols

Protocol A: The "Stress Test" (Functional Assay)

Use this protocol to benchmark supplier yield efficiency. We intentionally use low catalyst loading to exaggerate the effect of impurities.

  • Setup: In a 20 mL vial, charge Methyl 2-amino-5-iodo-4-methylbenzoate (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.1 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add degassed Dioxane:Water (4:1, 5 mL).

  • Catalyst Addition: Add

    
      (0.005 equiv / 0.5 mol%). Note: Standard protocols use 1-5%; we use 0.5% to make the reaction sensitive to poisons.[1]
    
  • Reaction: Heat to 80°C under Argon.

  • Sampling: Take aliquots at t=1h, t=4h, and t=12h.

  • Analysis: Analyze by HPLC (254 nm). Calculate Conversion (Consumption of SM) and Yield (Formation of Product vs Internal Standard).

Acceptance Criteria:

  • 90% conversion within 4 hours.

  • <5% Homocoupling of boronic acid.

Protocol B: Regioisomer Detection (1H-NMR)

Standard HPLC often co-elutes the 3-iodo and 5-iodo isomers.[1]

  • Dissolve 10 mg sample in

    
    .
    
  • Acquire 1H-NMR (400 MHz or higher).

  • Diagnostic Peak: Look for the aromatic protons.

    • Target (5-iodo): Two singlets (para-relationship) or weak coupling if 4-Me affects it. Typically

      
       8.1 (H-6) and 
      
      
      
      6.8 (H-3).[1]
    • Impurity (3-iodo): Look for a doublet pattern indicating ortho-coupling if the 4-position was unsubstituted, but with 4-methyl, look for steric shifts. The key is the integration of the aromatic region. Any signals <1% intensity adjacent to main peaks suggest isomer contamination.

References

  • Suzuki-Miyaura Coupling Sensitivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Impurity Effects in Aryl Iodides:Shermolovich, Y. G., et al. (2018). Impact of Trace Sulfur on Pd-Catalyzed Reactions. Journal of Organic Chemistry.
  • Synthesis of Methyl 2-amino-5-iodobenzoates: Gao, H., et al. (2013).[1] Efficient Synthesis of Quinazoline Derivatives. Bioorganic & Medicinal Chemistry Letters. (Describes the use of this intermediate). Link

  • Benchmarking Methodologies: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for stress-testing raw materials).[1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.